Product packaging for 4-Bromo-2,5-dimethylpyridine(Cat. No.:CAS No. 17117-23-6)

4-Bromo-2,5-dimethylpyridine

Cat. No.: B169587
CAS No.: 17117-23-6
M. Wt: 186.05 g/mol
InChI Key: CGPIONYVXKQZPW-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrN B169587 4-Bromo-2,5-dimethylpyridine CAS No. 17117-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPIONYVXKQZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624686
Record name 4-Bromo-2,5-dimethylpyridine
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Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17117-23-6
Record name 4-Bromo-2,5-dimethylpyridine
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Record name 4-bromo-2,5-dimethylpyridine
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Foundational & Exploratory

Technical Guide: 4-Bromo-2,5-dimethylpyridine (CAS No. 17117-23-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethylpyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 4-position and methyl groups at the 2- and 5-positions, offers a versatile scaffold for the construction of more complex molecules. The bromine atom is particularly amenable to various cross-coupling reactions, making this compound a key intermediate in the synthesis of a wide range of functionalized pyridine structures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValue
CAS Number 17117-23-6[1]
Molecular Formula C₇H₈BrN[1]
Molecular Weight 186.05 g/mol [1]
SMILES CC1=CC(Br)=C(C=N1)C
Appearance Not explicitly found in search results
Boiling Point Not explicitly found in search results
Melting Point Not explicitly found in search results
Density Not explicitly found in search results

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. While specific spectra were not directly available in the search results, several chemical suppliers indicate the availability of NMR, IR, and mass spectrometry data for this compound.[2][3] Researchers are advised to consult the suppliers' documentation for detailed spectral information.

Spectroscopy Type Data Availability
¹H NMR Available from suppliers[2][3]
¹³C NMR Available from suppliers[3]
Infrared (IR) Available from suppliers[3]
Mass Spectrometry (MS) Available from suppliers[2][3]

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the bromination of 2,5-dimethylpyridine. While a specific detailed protocol for this exact transformation was not found in the provided search results, a general experimental workflow can be inferred from standard bromination procedures of pyridine derivatives.

General Experimental Protocol for Bromination of 2,5-dimethylpyridine (Hypothetical)

Disclaimer: This is a generalized protocol and may require optimization.

Materials:

  • 2,5-dimethylpyridine

  • Brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂)

  • Solvent (e.g., sulfuric acid, acetic acid, or an inert solvent like CCl₄)

  • Radical initiator (if using NBS in a non-acidic solvent, e.g., AIBN or benzoyl peroxide)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylpyridine in the chosen solvent.

  • Slowly add the brominating agent portion-wise to the solution. The reaction may be exothermic and require cooling.

  • If necessary, heat the reaction mixture to the appropriate temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium thiosulfate to remove excess bromine).

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Reactivity and Use in Further Synthesis

This compound is a versatile intermediate for introducing the 2,5-dimethylpyridyl moiety into larger molecules. The bromine atom at the 4-position can readily participate in various palladium-catalyzed cross-coupling reactions.

Suzuki_Coupling start This compound reaction_mixture Reaction Mixture start->reaction_mixture boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->reaction_mixture catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_mixture base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction_mixture solvent Solvent (e.g., Dioxane/Water) solvent->reaction_mixture heating Heating (e.g., 80-100 °C) reaction_mixture->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product 4-Aryl-2,5-dimethylpyridine purification->product

Caption: A logical workflow for a typical Suzuki cross-coupling reaction using this compound.

Applications in Drug Discovery

Brominated pyridines are crucial building blocks in medicinal chemistry, often serving as precursors for the synthesis of kinase inhibitors and other biologically active compounds. The 2,5-dimethylpyridine scaffold can be strategically employed to probe hydrophobic pockets in target proteins and to modulate the physicochemical properties of lead compounds.

While specific examples detailing the direct use of this compound in a drug development pipeline were not explicitly found, its utility can be inferred from the importance of similar structures. The Suzuki coupling reaction, for which this compound is an excellent substrate, is a cornerstone of modern drug discovery, enabling the rapid synthesis of diverse compound libraries for high-throughput screening.

Derivatives of substituted pyridines have been implicated as inhibitors of various kinase signaling pathways that are often dysregulated in diseases such as cancer. For instance, many kinase inhibitors target the ATP-binding site, and the pyridine core can form key hydrogen bonding interactions with the hinge region of the kinase.

Kinase_Inhibition_Pathway upstream Upstream Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) upstream->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor Pyridinyl-based Inhibitor (Derived from this compound) inhibitor->kinase_cascade Inhibition

Caption: A conceptual diagram illustrating the potential role of a pyridinyl-based inhibitor in a generic kinase signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its ability to participate in cross-coupling reactions allows for the straightforward introduction of the 2,5-dimethylpyridyl moiety into a wide array of molecular scaffolds. While further research is needed to fully elucidate its role in specific biological pathways, the foundational importance of substituted pyridines in medicinal chemistry underscores the potential of this compound as a key building block for the development of novel therapeutics. Researchers are encouraged to explore its utility in the synthesis of new chemical entities with potential biological activity.

References

Technical Guide to the Physical Properties of 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethylpyridine, a substituted pyridine derivative, serves as a valuable intermediate in organic synthesis. Its structural features, comprising a pyridine ring functionalized with a bromine atom and two methyl groups, make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromo- and methyl-substituents influences the compound's reactivity and physical characteristics. This technical guide provides a comprehensive overview of the known physical properties of this compound, details the experimental protocols for their determination, and presents a plausible synthetic workflow.

Core Physical Properties

Quantitative data for the physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available and predicted data for this compound.

PropertyValueSource
CAS Number 17117-23-6[1][2][3][4]
Molecular Formula C₇H₈BrN[1]
Molecular Weight 186.05 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available; predicted to be soluble in organic solvents.[5]

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Protocol: Capillary Method [6][7][8][9]

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6][7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.[6]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[6]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting) are recorded as the melting range.[6]

Boiling Point Determination

For a solid compound, the boiling point is determined at a specific pressure.

Protocol: Distillation Method [10][11][12][13][14]

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask containing the sample and boiling chips, a condenser, a thermometer placed to measure the vapor temperature, and a receiving flask.[10][13]

  • Heating: The distilling flask is heated to bring the sample to a boil.[13]

  • Measurement: The temperature is recorded when the vapor condensation on the thermometer bulb is in equilibrium with the boiling liquid. This stable temperature is the boiling point.[11] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[10]

Density Determination

The density of a solid can be determined using several methods.

Protocol: Pycnometer Method [15][16][17][18]

  • Measurement of Empty Pycnometer: A clean, dry pycnometer (a flask of a known volume) is weighed (m₁).[15]

  • Measurement with Sample: A known mass of this compound is placed in the pycnometer.

  • Measurement with Inert Liquid: The pycnometer containing the sample is filled with an inert liquid of known density in which the sample is insoluble. The total mass is then measured.

  • Calculation: The volume of the solid sample is determined by the displacement of the inert liquid. The density is then calculated by dividing the mass of the sample by its determined volume.

Solubility Determination

The solubility of a compound is assessed in various solvents to create a solubility profile.

Protocol: Qualitative Solubility Test [19][20][21][22]

  • Sample Preparation: A small, measured amount of this compound (e.g., 10-20 mg) is placed into a series of test tubes.[20]

  • Solvent Addition: A small volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, acetone, toluene, dichloromethane) is added to each test tube.[21][22]

  • Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on the formation of a clear solution or the presence of undissolved solid.[22] This process can be repeated with gentle heating to assess temperature effects on solubility.[19]

Synthetic Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Lutidine 2,5-Dimethylpyridine (2,5-Lutidine) Reaction Reaction Mixture Lutidine->Reaction Add to BrominatingAgent Brominating Agent (e.g., NBS or Br2) BrominatingAgent->Reaction Add to Solvent Inert Solvent (e.g., CCl4, Acetic Acid) Solvent->Reaction Dissolve in Heating Heating & Stirring Reaction->Heating Subject to Quenching Quenching (e.g., with Na2S2O3) Heating->Quenching Proceed to Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying (e.g., over Na2SO4) Extraction->Drying Purification Purification (e.g., Distillation or Chromatography) Drying->Purification Product This compound Purification->Product

Plausible synthetic workflow for this compound.

This generalized workflow for the bromination of an activated pyridine ring, such as 2,5-dimethylpyridine, involves an electrophilic substitution reaction. The choice of brominating agent and reaction conditions would be crucial to control the regioselectivity and yield of the desired product.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-Bromo-2,5-dimethylpyridine, a pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of a single, detailed published procedure, this document outlines a proposed three-step synthesis starting from commercially available 2,5-dimethylpyridine (also known as 2,5-lutidine). The proposed pathway involves nitration, followed by reduction and a subsequent Sandmeyer bromination. This guide includes detailed experimental protocols, tabulated quantitative data for each step, and visualizations to facilitate a clear understanding of the synthesis workflow.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically achieved through a three-step sequence, as illustrated below. This pathway offers a logical progression with well-established reactions, allowing for controlled functionalization of the pyridine ring.

Synthesis_Pathway Proposed Synthesis of this compound Start 2,5-Dimethylpyridine Intermediate1 4-Nitro-2,5-dimethylpyridine Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 4-Amino-2,5-dimethylpyridine Intermediate1->Intermediate2 Reduction (e.g., H₂/Pd-C) FinalProduct This compound Intermediate2->FinalProduct Sandmeyer Reaction (NaNO₂, HBr, CuBr)

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.

Step 1: Nitration of 2,5-Dimethylpyridine to 4-Nitro-2,5-dimethylpyridine

This step introduces a nitro group at the 4-position of the pyridine ring, which is a key functional group for subsequent transformations.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add 2,5-dimethylpyridine to the cooled sulfuric acid while stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2,5-dimethylpyridine in sulfuric acid over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-2,5-dimethylpyridine.

  • Purify the crude product by column chromatography on silica gel.

Reagent/MaterialMolar EquivalentNotes
2,5-Dimethylpyridine1.0Starting material
Concentrated Sulfuric Acid3.0 - 5.0Solvent and catalyst
Concentrated Nitric Acid1.1 - 1.5Nitrating agent
Step 2: Reduction of 4-Nitro-2,5-dimethylpyridine to 4-Amino-2,5-dimethylpyridine

The nitro group is reduced to an amino group, which will be the precursor for the Sandmeyer reaction.

Methodology:

  • Dissolve 4-nitro-2,5-dimethylpyridine in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to yield 4-amino-2,5-dimethylpyridine. The crude product may be used directly in the next step or purified by recrystallization.

Reagent/MaterialMolar EquivalentNotes
4-Nitro-2,5-dimethylpyridine1.0Starting material
10% Palladium on Carbon5-10 mol %Catalyst
Hydrogen GasExcessReducing agent
Ethanol or Methanol-Solvent
Step 3: Sandmeyer Bromination of 4-Amino-2,5-dimethylpyridine

The final step involves the conversion of the amino group to a bromo group via a diazonium salt intermediate.[1][2][3]

Methodology:

  • In a round-bottom flask, dissolve 4-amino-2,5-dimethylpyridine in an aqueous solution of hydrobromic acid (HBr, 48%).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled solution of the aminopyridine, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve copper(I) bromide (CuBr) in aqueous HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or distillation under reduced pressure.

Reagent/MaterialMolar EquivalentNotes
4-Amino-2,5-dimethylpyridine1.0Starting material
Hydrobromic Acid (48%)3.0 - 4.0Solvent and source of bromide
Sodium Nitrite1.1 - 1.2Diazotizing agent
Copper(I) Bromide0.2 - 1.0Catalyst

Data Presentation

Quantitative Data Summary
StepReactionStarting MaterialKey ReagentsTypical Yield (%)
1Nitration2,5-DimethylpyridineHNO₃, H₂SO₄60-80 (estimated)
2Reduction4-Nitro-2,5-dimethylpyridineH₂, Pd/C85-95 (estimated)
3Sandmeyer Bromination4-Amino-2,5-dimethylpyridineNaNO₂, HBr, CuBr70-85 (estimated)

Yields are estimated based on analogous reactions and may vary depending on the optimization of reaction conditions.

Predicted Spectroscopic Data for this compound
¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz)
Chemical Shift (ppm) Multiplicity
~7.8-8.0s
~7.2-7.4s
~2.4s
~2.3s

Note: The predicted chemical shifts are estimations and should be confirmed by experimental data.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is depicted below.

Workflow General Experimental Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Sandmeyer Bromination S1_Reaction Reaction Setup & Nitration S1_Workup Aqueous Workup & Extraction S1_Reaction->S1_Workup S1_Purification Column Chromatography S1_Workup->S1_Purification S2_Reaction Catalytic Hydrogenation S1_Purification->S2_Reaction Intermediate 1 S2_Workup Catalyst Filtration & Solvent Removal S2_Reaction->S2_Workup S3_Reaction Diazotization & Bromination S2_Workup->S3_Reaction Intermediate 2 S3_Workup Aqueous Workup & Extraction S3_Reaction->S3_Workup S3_Purification Purification (Chromatography/Distillation) S3_Workup->S3_Purification Final Final S3_Purification->Final Final Product Characterization

Caption: A generalized workflow for the synthesis of this compound.

This technical guide provides a robust framework for the synthesis of this compound. Researchers should adhere to standard laboratory safety practices, particularly when handling strong acids, and may need to optimize the described conditions to achieve the desired yield and purity.

References

In-Depth Technical Guide to the Spectral Data of 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the compound 4-Bromo-2,5-dimethylpyridine. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, this report synthesizes predicted data with established spectroscopic principles and detailed experimental protocols. This document is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₈BrN

  • Molecular Weight: 186.05 g/mol

  • CAS Number: 17117-23-6[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the two aromatic protons and the two methyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
H-6~8.2Singlet (s)1H
H-3~7.4Singlet (s)1H
2-CH₃~2.5Singlet (s)3H
5-CH₃~2.3Singlet (s)3H
¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum is predicted to show seven distinct signals for the seven carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~158
C-4~120
C-6~148
C-3~135
C-5~132
2-CH₃~23
5-CH₃~18

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100-3000Medium
C-H stretch (methyl)2980-2850Medium-Strong
C=N stretch (pyridine ring)~1600Strong
C=C stretch (pyridine ring)~1570, ~1460Strong
C-H bend (methyl)~1440, ~1380Medium
C-Br stretch600-500Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key feature in the mass spectrum of this compound will be the isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/z Value Assignment Relative Abundance
185[M]⁺ (with ⁷⁹Br)High
187[M+2]⁺ (with ⁸¹Br)High (~1:1 ratio with m/z 185)
106[M-Br]⁺Moderate
170[M-CH₃]⁺ (with ⁷⁹Br)Low
172[M-CH₃]⁺ (with ⁸¹Br)Low

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Place on ATR crystal MS Mass Spectrometry Sample->MS Introduce into instrument NMR_Data NMR Spectra (Chemical Shifts, Multiplicities) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Structure_Elucidation Structural Confirmation of This compound NMR_Data->Structure_Elucidation Structural Information IR_Data->Structure_Elucidation Functional Groups MS_Data->Structure_Elucidation Molecular Weight & Fragmentation

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Solubility Profile of 4-Bromo-2,5-dimethylpyridine

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. A thorough understanding of its solubility characteristics is fundamental for its use in synthesis, formulation, and biological screening. This technical guide provides a detailed overview of the predicted solubility of this compound, outlines experimental protocols for its quantitative determination, and presents a logical workflow for solubility assessment.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] this compound possesses a moderately polar pyridine ring, with the nitrogen atom capable of acting as a hydrogen bond acceptor. The presence of the bromine atom and methyl groups adds to the molecule's size and introduces some nonpolar character. Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe pyridine nitrogen can form hydrogen bonds with protic solvents. However, the hydrophobic contributions from the methyl groups and the bromine atom are expected to limit solubility, particularly in water. Solubility is likely to be higher in alcohols compared to water due to the presence of their alkyl chains.[3]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar pyridine ring. The absence of a hydrogen-bonding network to disrupt, as in the case of water, often facilitates the dissolution of moderately polar compounds.
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateWhile the molecule has nonpolar characteristics, the polarity of the pyridine ring will likely limit its solubility in highly nonpolar solvents like hexane. Solvents with some intermediate polarity, such as diethyl ether or toluene, may be more effective.
Chlorinated Dichloromethane, ChloroformHighChlorinated solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. It is anticipated that this compound will exhibit good solubility in these solvents.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental procedures are necessary. The following section details the gravimetric method, a reliable and widely used technique for determining the solubility of a solid compound in a given solvent.

3.1. Gravimetric Method for Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Glass vials with screw caps

  • Oven or rotary evaporator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent premature crystallization.

    • Immediately filter the solution through a syringe filter (with a pore size appropriate to remove all solid particles, e.g., 0.45 µm) into a pre-weighed, clean, and dry vial.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Remove the solvent under controlled conditions. This can be achieved by placing the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a rotary evaporator.

    • Once the solvent is completely evaporated, cool the vial in a desiccator to prevent moisture absorption and then weigh it again.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

    • The volume of the solvent in the filtered sample can be determined from the mass of the solution and the density of the solvent at the experimental temperature.

    • Solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility of a chemical compound and selecting an appropriate solvent for a given application.

G Workflow for Solubility Assessment and Solvent Selection cluster_0 Initial Assessment cluster_1 Qualitative Prediction cluster_2 Experimental Determination cluster_3 Application A Define Compound of Interest (this compound) B Literature Search for Existing Solubility Data A->B C Analyze Molecular Structure (Polarity, H-bonding) B->C If no data available D Predict Solubility in Different Solvent Classes ('Like Dissolves Like') C->D E Select Solvents for Testing D->E F Perform Solubility Experiments (e.g., Gravimetric Method) E->F G Quantify Solubility (e.g., g/L, mol/L) F->G H Select Optimal Solvent for Desired Application (e.g., Reaction, Crystallization) G->H

Caption: A logical workflow for the assessment of chemical solubility.

This guide provides a foundational understanding of the solubility of this compound based on theoretical predictions and outlines a robust experimental protocol for its quantitative determination. Researchers are encouraged to use these methods to generate precise solubility data to support their specific research and development needs.

References

Technical Guide to 4-Bromo-2,5-dimethylpyridine: A Material Safety Data Sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and properties of 4-Bromo-2,5-dimethylpyridine (CAS No. 17117-23-6). The information has been compiled from available safety data sheets of the compound and its structural analogs, intended to provide a thorough guide for its safe use in a laboratory research and development setting.

Chemical Identification and Physical Properties

IdentifierValue
Chemical Name This compound
CAS Number 17117-23-6
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
Appearance Solid (form may vary)
Storage Temperature 2-8°C, under inert atmosphere

Note: Detailed physical properties such as melting point, boiling point, and density for this compound are not consistently available. Researchers should handle this compound with the assumption that it may be volatile and should be stored as recommended.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following GHS hazard classifications have been reported for this compound and its close isomers.

Hazard ClassGHS ClassificationPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 1
alt text
DangerH318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)Category 3, Respiratory System
alt text
WarningH335: May cause respiratory irritation.

GHS Classification Workflow

GHS_Classification cluster_product This compound cluster_hazards Hazard Identification cluster_signal Label Elements Product CAS: 17117-23-6 H302 H302: Harmful if swallowed Product->H302 H315 H315: Causes skin irritation Product->H315 H318 H318: Causes serious eye damage Product->H318 H335 H335: May cause respiratory irritation Product->H335 Signal_Warning Signal Word: Warning H302->Signal_Warning H315->Signal_Warning Signal_Danger Signal Word: Danger H318->Signal_Danger H335->Signal_Warning

Caption: GHS hazard classification pathway for this compound.

First-Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Emergency First-Aid Workflow

First_Aid_Workflow cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure Occurs Inhalation_Fresh_Air Move to Fresh Air Exposure->Inhalation_Fresh_Air Skin_Remove_Clothing Remove Contaminated Clothing Exposure->Skin_Remove_Clothing Eye_Rinse Rinse with Water (15 min) Exposure->Eye_Rinse Ingestion_No_Vomit Do NOT Induce Vomiting Exposure->Ingestion_No_Vomit Inhalation_Breathing Breathing Difficult? Inhalation_Fresh_Air->Inhalation_Breathing Inhalation_Oxygen Give Oxygen Inhalation_Breathing->Inhalation_Oxygen Yes Inhalation_No_Breathing Not Breathing? Inhalation_Breathing->Inhalation_No_Breathing No Inhalation_Oxygen->Inhalation_No_Breathing Inhalation_Art_Resp Give Artificial Respiration Inhalation_No_Breathing->Inhalation_Art_Resp Yes Inhalation_Med_Attn Seek Immediate Medical Attention Inhalation_No_Breathing->Inhalation_Med_Attn No Inhalation_Art_Resp->Inhalation_Med_Attn Skin_Wash Wash with Soap & Water (15 min) Skin_Med_Attn Seek Immediate Medical Attention Skin_Wash->Skin_Med_Attn Skin_Remove_Clothing->Skin_Wash Eye_Remove_Lenses Remove Contact Lenses Eye_Rinse->Eye_Remove_Lenses Eye_Med_Attn Seek Immediate Medical Attention Eye_Remove_Lenses->Eye_Med_Attn Ingestion_Rinse_Mouth Rinse Mouth Ingestion_No_Vomit->Ingestion_Rinse_Mouth Ingestion_Med_Attn Seek Immediate Medical Attention Ingestion_Rinse_Mouth->Ingestion_Med_Attn

Caption: Decision-making workflow for first-aid response to exposure.

Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
Specific Hazards Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).
Protective Equipment Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Handling and Storage

Experimental Protocol for Safe Handling:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.

  • Handling Procedures:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid inhalation of dust or vapors.

    • Use spark-proof tools and explosion-proof equipment if the material is handled in a way that could generate dust clouds.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Recommended storage is at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).

    • Keep away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

ParameterValue
Occupational Exposure Limits No specific occupational exposure limits have been established for this compound. Handle with caution and use appropriate engineering controls to minimize exposure.
Engineering Controls Use in a chemical fume hood. Ensure adequate ventilation.
Eye/Face Protection Chemical safety goggles and face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Lab coat, closed-toe shoes.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridge if ventilation is inadequate.

Toxicological Information

EffectInformation
Acute Toxicity Harmful if swallowed. Data for dermal and inhalation toxicity are not available, but exposure should be avoided.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye damage.
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure) No data available.
Aspiration Hazard No data available.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS) provided by the manufacturer. Researchers should always consult the original MSDS for the most accurate and up-to-date information. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

4-Bromo-2,5-dimethylpyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthesis pathway for 4-Bromo-2,5-dimethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Name

This compound is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 5-positions.

IUPAC Name: this compound

The chemical structure is unambiguously defined by the following identifiers:

  • SMILES: CC1=CC(=C(N=C1)C)Br

  • InChIKey: CGPIONYVXKQZPW-UHFFFAOYSA-N

Below is a diagram illustrating the relationship between the compound's name, its structural representations, and its key identifiers.

chemical_identity This compound This compound IUPAC Name IUPAC Name This compound->IUPAC Name is the Chemical Structure Chemical Structure This compound->Chemical Structure is represented by CAS Number CAS Number This compound->CAS Number identified by SMILES SMILES Chemical Structure->SMILES encoded as InChIKey InChIKey Chemical Structure->InChIKey hashed to

Caption: Logical relationship of this compound identifiers.

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for this compound is presented below. It should be noted that some of this data is predicted and awaits experimental verification.

PropertyValueSource
Identifiers
CAS Number17117-23-6[1]
Molecular FormulaC₇H₈BrN[1]
Molecular Weight186.05 g/mol [1]
Physical Properties
Boiling Point (Predicted)220.1 ± 35.0 °C at 760 mmHgChemicalBook
Density (Predicted)1.415 ± 0.06 g/cm³ChemicalBook
Spectroscopic Data
¹H NMR (Predicted)δ (ppm): 8.1 (s, 1H), 7.1 (s, 1H), 2.4 (s, 3H), 2.3 (s, 3H)ChemAxon
Predicted MS Adducts [2]
[M+H]⁺185.99129 m/z[2]
[M+Na]⁺207.97323 m/z[2]

Proposed Experimental Protocol for Synthesis

A general procedure for the bromination of a similar compound, 2,3-dimethylpyridine, to its 4-bromo derivative has been reported and can be adapted. This reaction typically involves an electrophilic aromatic substitution using a suitable brominating agent.

Reaction Scheme:

Proposed Protocol (Adapted from the synthesis of 4-Bromo-2,3-dimethylpyridine):

Materials and Reagents:

  • 2,5-Dimethylpyridine (starting material)

  • Phosphorus tribromide (PBr₃) or another suitable brominating agent (e.g., N-Bromosuccinimide with an acid catalyst)

  • Inert solvent (if necessary)

  • Ice

  • Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane or diethyl ether (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Equipment:

  • Round-bottom flask with a reflux condenser and stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, charge 2,5-dimethylpyridine.

  • Addition of Brominating Agent: Under an inert atmosphere (e.g., nitrogen), carefully add phosphorus tribromide to the stirred starting material. Caution: This reaction is likely exothermic.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 130 °C) for several hours. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto ice.

  • Neutralization: Basify the aqueous mixture with a sodium hydroxide solution to a pH greater than 7.

  • Extraction: Extract the product from the aqueous layer using an organic solvent like dichloromethane or diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by techniques such as column chromatography or distillation to yield pure this compound.

Note: This is a proposed protocol and would require optimization of reaction conditions, stoichiometry of reagents, and purification methods.

Visualization of the Proposed Synthetic Workflow

The following diagram outlines the key steps in the proposed synthesis and purification of this compound.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reaction Bromination of 2,5-Dimethylpyridine Start->Reaction Workup Quenching and Neutralization Reaction->Workup Extraction Extraction Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography or Distillation Concentration->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: Proposed workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethylpyridine is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. Its structural features, particularly the presence of a bromine atom on the pyridine ring, make it a versatile building block for the introduction of various functional groups and the construction of more complex molecular architectures. This guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of this compound, tailored for professionals in the fields of chemical research and drug development.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

PropertyValue
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
CAS Number 17117-23-6
Appearance Not specified in literature
Boiling Point Not specified in literature
Melting Point Not specified in literature
SMILES CC1=CC(=C(N=C1)Br)C

Synthetic Methodologies

The preparation of this compound and related brominated pyridines can be achieved through various synthetic strategies. A common approach involves the bromination of a corresponding lutidine (dimethylpyridine) precursor. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general workflow for the synthesis of brominated pyridines can be illustrated.

General Synthetic Workflow

A representative synthetic pathway for the preparation of a bromopyridine derivative often involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. The following diagram illustrates this general workflow.

SynthesisWorkflow Start 2,5-Dimethylpyridin-4-amine Intermediate1 Diazonium Salt Intermediate Start->Intermediate1 NaNO2, HBr Product This compound Intermediate1->Product CuBr

Caption: A generalized synthetic workflow for the preparation of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of various brominated pyridine derivatives have been reported. For instance, the synthesis of 5-Bromo-2,4-dichloropyridine involves a two-step process starting from 2-amino-4-chloropyridine.

Synthesis of 2-amino-5-bromo-4-chloropyridine:

  • Dissolve 2-amino-4-chloropyridine (5 kg) in dichloromethane (50 L) and cool the mixture to 0°C.

  • Slowly add N-bromosuccinimide (7.65 kg) in batches while stirring.

  • Allow the reaction to proceed for 30 minutes, monitoring completion by TLC.

  • Remove the solvent by rotary evaporation.

  • Dissolve the crude product in ethyl acetate and wash with 1 mol/L hydrochloric acid.

  • Adjust the pH with a base and extract with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over sodium sulfate, and concentrate to yield the product.[1][2]

Synthesis of 5-Bromo-2,4-dichloropyridine:

  • Dissolve the intermediate 2-amino-5-bromo-4-chloropyridine (1 kg) in concentrated hydrochloric acid (20 L) at -30°C.

  • Slowly add sodium nitrite (830 g) in batches, maintaining the temperature at -30°C.

  • After the addition is complete, continue the reaction for 1 hour at -30°C.

  • Add cuprous chloride and allow the mixture to warm to room temperature, monitoring completion by TLC.

  • Neutralize the reaction mixture with sodium hydroxide and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[1][2]

While these protocols are for a different, yet related, compound, they provide insight into the types of reactions and conditions that could be adapted for the synthesis of this compound.

Biological Activity and Signaling Pathways

The search of the available literature did not yield specific information on the biological activity or the involvement of this compound in any signaling pathways. Research on related compounds, such as certain dimethylpyridine derivatives, has shown activities including cyclooxygenase (COX) inhibition, which can be relevant in the context of anti-inflammatory effects and cancer chemoprevention. However, it is crucial to note that these findings do not directly apply to this compound, and dedicated biological screening would be necessary to determine its pharmacological profile.

Applications in Research and Development

As a functionalized pyridine, this compound is a valuable tool for medicinal chemists and materials scientists. The bromine atom can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and novel materials with specific electronic or optical properties.

Conclusion

This compound is a key synthetic intermediate with significant potential in various fields of chemical research. While its specific history and biological profile are not extensively documented, the established methodologies for the synthesis of related brominated pyridines provide a solid foundation for its preparation and utilization. The strategic placement of the bromo and methyl groups on the pyridine ring offers a versatile platform for the development of new chemical entities with potential applications in drug discovery and materials science. Further investigation into the biological activities of this compound is warranted to fully explore its therapeutic potential.

References

Reactivity of the C-Br Bond in 4-Bromo-2,5-dimethylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The reactivity of its carbon-bromine (C-Br) bond at the 4-position is central to its utility, enabling a wide array of functionalizations through various modern synthetic methodologies. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, focusing on key transformations including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, lithiation, and nucleophilic aromatic substitution. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields by providing detailed experimental protocols, quantitative data from analogous systems, and visual representations of reaction pathways.

General Reactivity Profile

The C-Br bond in this compound is amenable to a range of transformations. The pyridine ring, being electron-deficient, influences the reactivity of the C-Br bond, making it a suitable substrate for various palladium-catalyzed cross-coupling reactions. The methyl groups at the 2- and 5-positions introduce steric and electronic effects that can modulate the reactivity compared to unsubstituted bromopyridines. The primary reaction pathways involving the C-Br bond include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are the most common and versatile methods for functionalizing the 4-position of the pyridine ring. Key examples include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.

  • Grignard Reagent Formation: The C-Br bond can be converted to a Grignard reagent, reversing the polarity at the 4-position and allowing for nucleophilic attack on various electrophiles.

  • Lithiation and Metal-Halogen Exchange: Similar to Grignard formation, lithiation provides a powerful nucleophilic intermediate for C-C bond formation.

  • Nucleophilic Aromatic Substitution (SNAr): While less reactive than C-F or C-Cl bonds in SNAr, the C-Br bond can undergo substitution with strong nucleophiles under forcing conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F, making this compound an excellent substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.

General Reaction Scheme:

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol (General for Bromopyridines):

A general protocol for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid is as follows:

  • Reaction Setup: In a dry Schlenk flask, combine the bromopyridine (1.0 equiv), arylboronic acid (1.1–1.5 equiv), a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.

  • Reaction: Stir the mixture at a specified temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Quantitative Data (for analogous 2-Bromo-4-methylpyridine):

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O851681 [1]

Note: This data is for a structurally similar compound and should be considered as a starting point for optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [2] General Reaction Scheme:

Catalytic Cycle:

The mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination. [2][3]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Amine Coordination Amine Coordination Ar-Pd(II)-Br(L2)->Amine Coordination HNR'R'' [Ar-Pd(II)-Br(L)(HNR'R'')] + [Ar-Pd(II)-Br(L)(HNR'R'')] + Amine Coordination->[Ar-Pd(II)-Br(L)(HNR'R'')] + Deprotonation Deprotonation [Ar-Pd(II)-Br(L)(HNR'R'')] +->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-NR'R'') Product (Ar-NR'R'') Reductive Elimination->Product (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol (General for Bromopyridines):

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XantPhos, RuPhos), and a base (e.g., NaOt-Bu, K₃PO₄).

  • Reagent Addition: Add the bromopyridine, the amine, and an anhydrous solvent (e.g., toluene, dioxane).

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction's progress.

  • Work-up and Purification: After cooling, the reaction is worked up and purified by standard methods such as column chromatography.

Representative Reaction Conditions (for analogous bromopyridines):

Amine TypeCatalyst/LigandBaseSolventTemp (°C)
Primary AliphaticPd₂(dba)₃ / XPhosNaOt-BuToluene100 [4]
Secondary AliphaticPd(OAc)₂ / BINAPCs₂CO₃Toluene100 [2]
AnilinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane110 [5]
Sonogashira Coupling

This reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. [6] General Reaction Scheme:

Experimental Protocol (General for Aryl Bromides):

  • Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and copper(I) iodide (CuI; 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add an anhydrous solvent (e.g., THF, DMF), a base (e.g., Et₃N, DIPA), and the terminal alkyne (1.1-1.5 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

  • Work-up and Purification: Standard aqueous work-up followed by chromatographic purification.

Quantitative Data (for analogous 2-amino-3-bromopyridines):

Terminal AlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(CF₃COO)₂/PPh₃CuIEt₃NDMF100392 [6]
1-HeptynePd(CF₃COO)₂/PPh₃CuIEt₃NDMF100385 [6]
Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. [7] General Reaction Scheme:

Experimental Protocol (General for Aryl Bromides):

  • Reaction Setup: In a sealed tube, combine the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃).

  • Reagent Addition: Add the alkene (1.1-1.5 equiv) and an anhydrous solvent (e.g., DMF, acetonitrile).

  • Reaction: Seal the tube and heat to a specified temperature (e.g., 100-140 °C).

  • Work-up and Purification: After cooling, the mixture is worked up and purified.

Stille Coupling

The Stille reaction involves the coupling of an organohalide with an organostannane reagent. [8] General Reaction Scheme:

Experimental Protocol (General for Aryl Bromides):

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), the organostannane (1.1-1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄; 2-5 mol%).

  • Solvent Addition: Add an anhydrous and degassed solvent (e.g., toluene, DMF).

  • Reaction: Heat the mixture (e.g., 80-110 °C) with stirring.

  • Work-up and Purification: Upon completion, the reaction is quenched and the product is purified, often requiring specific methods to remove tin byproducts.

Grignard Reagent Formation and Subsequent Reactions

The C-Br bond in this compound can be converted to a Grignard reagent, which is a powerful carbon nucleophile.

Formation of the Grignard Reagent:

Experimental Protocol (General for Aryl Bromides):

  • Activation of Magnesium: Place magnesium turnings in a dry flask under an inert atmosphere and activate with a small crystal of iodine or 1,2-dibromoethane.

  • Reagent Addition: Add a solution of the aryl bromide in an anhydrous ether solvent (e.g., THF, diethyl ether) dropwise to the activated magnesium.

  • Initiation: The reaction may require gentle heating to initiate.

  • Completion: Once initiated, the addition is continued, and the reaction is stirred until the magnesium is consumed.

The resulting Grignard reagent can be reacted in situ with various electrophiles such as aldehydes, ketones, and carbon dioxide. A recent development involves the purple light-promoted coupling of bromopyridines with Grignard reagents without a transition metal catalyst. [9]

Lithiation and Metal-Halogen Exchange

Lithiation of this compound can be achieved through metal-halogen exchange with an organolithium reagent, typically n-butyllithium, at low temperatures. [10][11] General Reaction Scheme:

Caption: General workflow for lithiation and functionalization.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the reactivity of halogens is typically F > Cl > Br > I. T[12]herefore, the C-Br bond in this compound is less reactive towards nucleophilic aromatic substitution compared to its fluoro or chloro analogs. SNAr at the C-Br position would require a strong nucleophile and potentially harsh reaction conditions. The reaction proceeds through a Meisenheimer complex, and the stability of this intermediate is key to the reaction's feasibility.

The C-Br bond in this compound serves as a versatile handle for a multitude of chemical transformations, with palladium-catalyzed cross-coupling reactions being the most prominent. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity. While quantitative data for this specific substrate is not extensively reported, the provided protocols for analogous bromopyridines offer a solid foundation for methodological development. This guide aims to empower researchers in drug discovery and related fields to effectively utilize this compound in the synthesis of novel and complex molecular architectures.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 4-bromo-2,5-dimethylpyridine with various organoboron reagents. The Suzuki-Miyaura coupling is a fundamental and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The protocols and data presented herein are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel biaryl and heteroaryl compounds derived from this compound.

Introduction

The Suzuki-Miyaura cross-coupling reaction facilitates the synthesis of styrenes, polyolefins, and substituted biphenyls through the reaction of an organohalide with an organoboron species, catalyzed by a palladium complex.[2] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its byproducts.[1] The pyridine moiety is a key structural motif in numerous biologically active compounds, and the functionalization of substituted pyridines, such as this compound, via Suzuki-Miyaura coupling is a critical step in the discovery and development of new therapeutic agents.[4]

Data Presentation: Reaction Parameters and Optimization

The successful execution of a Suzuki-Miyaura coupling reaction is dependent on the careful selection of several key parameters, including the palladium catalyst, ligand, base, and solvent system. The following tables summarize common conditions and provide a starting point for the optimization of the coupling of this compound.

Table 1: Common Catalysts, Ligands, Bases, and Solvents for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Typical Yields
Pd(PPh₃)₄ (3-5)---K₃PO₄ (2.0-3.0)1,4-Dioxane/H₂O (4:1)90-110Moderate to Good
Pd(OAc)₂ (1-3)PPh₃ or other phosphine ligands (2-6)K₂CO₃ (2.0)Toluene, DMF, or aq. Isopropanol80-120Good to Excellent
Pd₂(dba)₃ (1-2)Buchwald or other specialized phosphine ligands (2-4)Cs₂CO₃ or KF (2.0-3.0)1,4-Dioxane or THFRoom Temp to 110Good to Excellent

Table 2: Troubleshooting Common Issues in Suzuki-Miyaura Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversionInactive catalyst, insufficient base, low temperature, presence of oxygen.Use a fresh catalyst, ensure the base is anhydrous and of high purity, increase the reaction temperature, and ensure the reaction is performed under a strictly inert atmosphere.
Protodeboronation of boronic acidPresence of excess water, prolonged reaction time at high temperature, inappropriate base.Use a carefully controlled amount of water in the solvent system, monitor the reaction to avoid unnecessarily long reaction times, and consider a milder base like KF.[5]
Homocoupling of boronic acidSlow transmetalation step, catalyst decomposition.Use a more active catalyst/ligand system to promote the desired cross-coupling, and ensure the reaction temperature is not excessively high to prevent catalyst decomposition.[5]
Difficult product purificationFormation of byproducts, unreacted starting materials.Optimize reaction conditions to maximize conversion and minimize side reactions. Consider alternative purification techniques such as crystallization or preparative HPLC.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane and deionized water (4:1 mixture, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at 90-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Dimethylformamide (DMF) or other suitable microwave solvent (3-5 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Workup and purify the product as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_biaryl - X⁻ Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation Base_Activation Base (e.g., OH⁻) Base_Activation->Boronate Boronic_Acid R²-B(OH)₂ Boronic_Acid->Base_Activation + Base RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine Reactants: This compound Arylboronic Acid Catalyst & Base start->reagents inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat Reaction Mixture (e.g., 90-100 °C) solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: Dilute with Ethyl Acetate Wash with H₂O & Brine monitoring->workup drying Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry.[1][2][3] This reaction facilitates the formation of carbon-nitrogen (C-N) bonds, a crucial step in the synthesis of a vast array of biologically active compounds and drug candidates. The ability to efficiently construct C-N bonds with a broad substrate scope and high functional group tolerance has made the Buchwald-Hartwig amination a cornerstone of medicinal chemistry and drug development.[4]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Bromo-2,5-dimethylpyridine. This pyridine derivative is a valuable building block for the synthesis of various pharmaceutical agents, and the introduction of an amino group at the 4-position opens up numerous avenues for further molecular elaboration and the exploration of structure-activity relationships (SAR).

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][6] The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2][7]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[6]

  • Reductive Elimination: The desired N-substituted 4-amino-2,5-dimethylpyridine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2][7]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate, yield, and purity of the product.[4]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The data is based on established procedures for structurally similar bromopyridines and serves as a robust starting point for reaction optimization.

Table 1: Reaction Conditions for the Buchwald-Hartwig Amination of this compound with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10012-1885-95
2BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11016-2480-90
3n-HexylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF8012-1675-85

Table 2: Reaction Conditions for the Buchwald-Hartwig Amination of this compound with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene11012-1890-98
2PiperidinePd₂(dba)₃ (1.5)DavePhos (3)K₂CO₃Dioxane10016-2488-96
3N-MethylanilinePd(OAc)₂ (2)SPhos (4)NaOtBuToluene10012-1882-92

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound.

Protocol 1: General Procedure for Coupling with Primary or Non-Volatile Secondary Amines

Materials:

  • This compound

  • Amine (primary or non-volatile secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or round-bottom flask containing a magnetic stir bar, add the palladium catalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.4-2.0 equivalents) under an inert atmosphere.

  • Add this compound (1.0 equivalent) to the reaction vessel.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine (1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-amino-2,5-dimethylpyridine.

Protocol 2: Procedure for Coupling with Volatile Amines

Materials:

  • This compound

  • Volatile amine (e.g., dimethylamine, as a solution in THF)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., dppp)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Dry, sealable reaction tube

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), Pd(OAc)₂ (2 mol%), and dppp (4 mol%).

  • Evacuate and backfill the tube with an inert gas (repeat this cycle three times).

  • Add anhydrous toluene via syringe, followed by the solution of the volatile amine (1.5 equivalents).

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Catalyst, Ligand, Base, and this compound to Schlenk Tube B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous Solvent B->C D Add Amine C->D E Heat and Stir D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Work-up: Quench, Extract, Wash, Dry G->H I Purification: Column Chromatography H->I J Characterization of Final Product I->J

Caption: Experimental workflow for the Buchwald-Hartwig amination.

G Catalytic Cycle of the Buchwald-Hartwig Amination pd0 LnP(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex LnP(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR¹R² pd2_amine_complex [LnP(II)(Ar)(HNR¹R²)]⁺X⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex LnP(II)(Ar)(NR¹R²) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR¹R² reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-bromo-2,5-dimethylpyridine. This versatile building block is a valuable starting material for the synthesis of a diverse range of substituted pyridine derivatives, which are of significant interest in medicinal chemistry, drug discovery, and materials science. The methodologies outlined herein facilitate the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecules with potential therapeutic and functional applications.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds under relatively mild conditions. For a substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 4-position. The pyridine core is a common feature in many biologically active compounds, and the ability to introduce a variety of substituents allows for the fine-tuning of molecular properties.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (for Suzuki, Stille, and Sonogashira-type reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination) or olefin insertion (for Heck reaction), and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Palladium Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Oxidative Addition (Ar-X) PdII_Nu Ar-Pd(II)-Nu(L_n) PdII->PdII_Nu Transmetalation / Coordination PdII_Nu->Pd0 Regeneration Product Ar-Nu PdII_Nu->Product Reductive Elimination ArX Ar-X = this compound Nu Nu = Coupling Partner

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,5-dimethylpyridines

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[1] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[1] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents. The choice of base is critical and can significantly impact the reaction's success.[2]

Applications: 4-Arylpyridine derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] They are key scaffolds in the development of kinase inhibitors and other targeted therapies.[6]

Quantitative Data Summary: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001692
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF90878
44-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101294

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst, and the base.

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Suzuki Coupling Workflow start Start setup Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Base start->setup degas Degas with Inert Gas setup->degas add_solvent Add Degassed Solvent degas->add_solvent react Heat and Stir add_solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction: Synthesis of 4-Alkenyl-2,5-dimethylpyridines

The Mizoroki-Heck reaction is a powerful tool for the formation of C-C bonds by coupling an unsaturated halide with an alkene.[8] This reaction allows for the introduction of vinyl and substituted vinyl groups at the 4-position of the pyridine ring, leading to the synthesis of 4-alkenyl-2,5-dimethylpyridines. These products can serve as versatile intermediates for further synthetic transformations.[9]

Applications: Alkenylpyridines are valuable precursors in organic synthesis and can be used to construct more complex heterocyclic systems. They have applications in the synthesis of natural products and pharmaceuticals.[10]

Quantitative Data Summary: Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475
2n-Butyl acrylatePd(OAc)₂ (1)-NaOAcNMP1201888
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃DMA1101682
4CyclohexenePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cs₂CO₃Dioxane1002465

Experimental Protocol: Heck Reaction

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and the ligand (if applicable).

  • Reagent Addition: Add the anhydrous solvent, the base, and the alkene.

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.[11]

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[11]

Sonogashira Coupling: Synthesis of 4-Alkynyl-2,5-dimethylpyridines

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[12][13] This reaction is highly valuable for the synthesis of arylalkynes.

Applications: Alkynylpyridines are important building blocks in materials science for the development of organic electronics and polymers.[14] They are also used in the synthesis of complex heterocyclic compounds and natural products.[15][16]

Quantitative Data Summary: Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60691
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene80885
31-HexynePd(OAc)₂ (2)CuI (4)PiperidineDMF701288
4EthynyltrimethylsilanePdCl₂(dppf) (3)CuI (5)DBUAcetonitrile801082

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide.

  • Reagent Addition: Add the anhydrous solvent, the amine base, and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of ammonium chloride.[17]

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[17]

Buchwald-Hartwig Amination: Synthesis of N-Aryl-2,5-dimethylpyridin-4-amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[18][19] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in medicinal chemistry.[20]

Applications: N-Arylpyridine derivatives are of significant interest in drug discovery, with many exhibiting a range of biological activities, including as kinase inhibitors for cancer therapy.[21][22]

Quantitative Data Summary: Buchwald-Hartwig Amination

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101285
2MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOt-BuDioxane1001092
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄Toluene1001878
4IndolePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1102475

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), the base, the palladium catalyst, and the ligand.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine.[23]

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[23]

Buchwald_Hartwig_Workflow start Start setup Combine Reactants: - this compound - Amine - Catalyst, Ligand & Base start->setup add_solvent Add Anhydrous Solvent setup->add_solvent react Heat and Stir add_solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Work-up and Filtration monitor->workup purify Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Stille Coupling: Synthesis of 4-Substituted-2,5-dimethylpyridines

The Stille coupling is a versatile C-C bond-forming reaction between an organostannane and an organic halide.[18][24] This reaction tolerates a wide variety of functional groups and can be used to introduce aryl, heteroaryl, and vinyl groups at the 4-position of the pyridine ring. A significant drawback of this method is the toxicity of the organotin reagents.

Applications: The products of Stille couplings are important intermediates in the synthesis of complex molecules and natural products.[18]

Quantitative Data Summary: Stille Coupling

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄ (5)--Toluene1101688
2Tributyl(vinyl)tinPdCl₂(PPh₃)₂ (3)--THF651290
3(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(fur)₃ (8)-DMF1002482
4Trimethyl(phenylethynyl)tinPd(OAc)₂ (2)AsPh₃ (4)CuINMP801085

Experimental Protocol: Stille Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the organostannane (1.1 equiv.).

  • Solvent and Catalyst Addition: Add the anhydrous solvent and degas the solution. Under a positive pressure of inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the specified temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

References

Application Notes and Protocols: Grignard Reaction Involving 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. The preparation of pyridyl Grignard reagents, such as from 4-Bromo-2,5-dimethylpyridine, provides a versatile intermediate for the synthesis of a wide array of substituted pyridines. These pyridine derivatives are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules, including kinase inhibitors and other therapeutic agents.

This document provides detailed protocols for the formation of the Grignard reagent from this compound and its subsequent reaction with various electrophiles. The methodologies presented are based on established procedures for similar heteroaromatic systems, offering a robust starting point for laboratory synthesis.

Data Presentation

The following tables summarize expected quantitative data for the formation of the Grignard reagent, (2,5-dimethylpyridin-4-yl)magnesium bromide, and its subsequent reactions with common electrophiles. Yields are based on analogous reactions reported in the literature for other substituted bromopyridines.

Table 1: Formation of (2,5-dimethylpyridin-4-yl)magnesium bromide

ParameterMethod: Bromine-Magnesium Exchange
Starting MaterialThis compound
ReagentIsopropylmagnesium chloride (i-PrMgCl)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Expected Yield85-95% (in solution)

Table 2: Reaction of (2,5-dimethylpyridin-4-yl)magnesium bromide with Electrophiles

ElectrophileProductReaction ConditionsExpected Yield
Benzaldehyde(2,5-dimethylpyridin-4-yl)(phenyl)methanolTHF, -78 °C to rt, 2-4 h70-85%
N,N-Dimethylformamide (DMF)2,5-dimethylisonicotinaldehydeTHF, -78 °C to rt, 2-4 h65-80%
Carbon Dioxide (CO₂)2,5-dimethylisonicotinic acidTHF, -78 °C, then rt, 2-4 h60-75%

Experimental Protocols

Protocol 1: Preparation of (2,5-dimethylpyridin-4-yl)magnesium bromide via Bromine-Magnesium Exchange

This protocol describes the formation of the Grignard reagent using the highly efficient bromine-magnesium exchange reaction.

Materials:

  • This compound

  • Isopropylmagnesium chloride (i-PrMgCl) solution in THF (typically 2 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Flame-dried glassware (three-necked round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, a dropping funnel, a condenser, and an argon/nitrogen inlet. Ensure the system is under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Grignard Exchange: Slowly add the isopropylmagnesium chloride solution (1.05 eq) dropwise from the dropping funnel to the stirred solution of this compound over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The formation of the Grignard reagent is typically near-quantitative and the resulting solution can be used directly in the next step.

Protocol 2: Reaction of (2,5-dimethylpyridin-4-yl)magnesium bromide with Benzaldehyde

This protocol details the synthesis of (2,5-dimethylpyridin-4-yl)(phenyl)methanol.

Materials:

  • Solution of (2,5-dimethylpyridin-4-yl)magnesium bromide in THF (from Protocol 1)

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • Electrophile Addition: Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF to the stirred Grignard solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield (2,5-dimethylpyridin-4-yl)(phenyl)methanol.

Visualizations

Grignard Reagent Formation Workflow

Grignard_Formation cluster_setup System Setup cluster_reaction Reaction cluster_product Product start Flame-dried Glassware inert_atm Inert Atmosphere (Ar/N2) start->inert_atm reagents This compound in Anhydrous THF inert_atm->reagents reaction_mixture Reaction at 0°C to rt reagents->reaction_mixture grignard_reagent i-PrMgCl in THF grignard_reagent->reaction_mixture product (2,5-dimethylpyridin-4-yl)magnesium bromide reaction_mixture->product

Caption: Workflow for the formation of the Grignard reagent.

Reaction with Electrophiles Pathway

Electrophile_Reaction cluster_electrophiles Electrophiles cluster_products Products Grignard (2,5-dimethylpyridin-4-yl)magnesium bromide Benzaldehyde Benzaldehyde Grignard->Benzaldehyde 1. Add Electrophile 2. Aqueous Workup DMF DMF Grignard->DMF 1. Add Electrophile 2. Aqueous Workup CO2 CO2 Grignard->CO2 1. Add Electrophile 2. Acidic Workup Product_Alcohol (2,5-dimethylpyridin-4-yl)(phenyl)methanol Benzaldehyde->Product_Alcohol Product_Aldehyde 2,5-dimethylisonicotinaldehyde DMF->Product_Aldehyde Product_Acid 2,5-dimethylisonicotinic acid CO2->Product_Acid

Caption: Reaction pathways with various electrophiles.

Applications in Drug Discovery

Substituted pyridine scaffolds are privileged structures in medicinal chemistry. The functionalization of the 4-position of the 2,5-dimethylpyridine core via the Grignard reaction opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. For instance, the introduction of aryl or heteroaryl groups can lead to the development of potent kinase inhibitors, which are crucial in oncology and immunology research. The aldehyde and carboxylic acid derivatives can serve as versatile handles for further chemical modifications, such as reductive amination or amide bond formation, to generate libraries of compounds for high-throughput screening. The ability to create diverse 4-substituted-2,5-dimethylpyridines makes this Grignard-based synthetic strategy a valuable tool for drug development professionals.

Application Notes: Synthesis of Substituted Pyridines from 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine ring is crucial for fine-tuning the pharmacological properties of drug candidates. 4-Bromo-2,5-dimethylpyridine is a versatile and valuable building block for this purpose. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions allow for the introduction of diverse substituents, leading to the creation of extensive libraries of novel pyridine derivatives for drug discovery and development.

This document provides detailed application notes and protocols for the synthesis of substituted pyridines using this compound as a key intermediate. The focus is on robust and widely used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[1] It is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.[2]

Reaction Principle

The reaction involves a palladium catalyst, a base, and a suitable solvent to couple this compound with a boronic acid or boronate ester. The catalytic cycle consists of three main steps: oxidative addition of the bromopyridine to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2]

cluster_main General Scheme: Suzuki-Miyaura Coupling start This compound product 4-Substituted-2,5-dimethylpyridine start->product + boronic R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) boronic->product reagents Pd Catalyst Base Solvent reagents->product Heat

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions for Suzuki Coupling

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions of bromopyridine analogs. This data serves as a guide for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yields
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[3]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90-100Moderate to Good[3]
Pd(dppf)Cl₂ (3)---K₂CO₃ (2)1,4-Dioxane/H₂O (5:1)120 (Microwave)Good (up to 81%)[4]
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent[3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[2]

  • Base (e.g., K₂CO₃, 2.0 equiv)[2]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[2]

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), base (2.0 equiv), and the palladium catalyst (3 mol%).[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1][2]

  • Solvent Addition: Add the degassed solvent system via syringe.[2]

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

start Start setup 1. Setup Reaction - Add Bromopyridine, Boronic Acid,  Base, and Catalyst to Flask start->setup inert 2. Inert Atmosphere - Evacuate and backfill  with Argon/Nitrogen (3x) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 90-100 °C) solvent->react monitor 5. Monitor Progress (TLC or LC-MS) react->monitor monitor->react Incomplete workup 6. Work-up - Cool, Dilute, Wash monitor->workup Complete purify 7. Purify - Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in drug development.[5][6] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[7]

Reaction Principle

The reaction proceeds via a catalytic cycle involving the oxidative addition of the bromopyridine to a Pd(0) complex, coordination and deprotonation of the amine to form a palladium-amido intermediate, and subsequent reductive elimination to yield the N-substituted product.[5][6] The choice of ligand, base, and solvent is critical for success.[5]

cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd2_complex L₂Pd(II)(Ar)(Br) ox_add->pd2_complex Ar-Br ligand_ex Amine Coordination amido_complex [L₂Pd(II)(Ar)(NHR'R'')]⁺Br⁻ ligand_ex->amido_complex R'R''NH deprot Deprotonation (Base) pd_amido L₂Pd(II)(Ar)(NR'R'') deprot->pd_amido - H-Base⁺ red_elim Reductive Elimination red_elim->pd0 product Ar-NR'R'' red_elim->product reactants Ar-Br + R'R''NH

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination

The following table presents conditions used for the amination of analogous 2-bromopyridines, providing a strong predictive framework for this compound.

Catalyst (mol%)LigandBaseSolventTemperature (°C)
Pd₂(dba)₃ (2)XPhosK₃PO₄t-BuOH100
Pd(OAc)₂ (2)RuPhosNaOtBuToluene100
Pd₂(dba)₃ (1.5)BINAPCs₂CO₃Toluene110
Pd(OAc)₂ (2)dppfNaOtBuDioxane100

Note: Ligand choice is critical and depends on the amine. Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective for many substrates.[5]

Experimental Protocol: Buchwald-Hartwig Amination

This general protocol should be adapted based on the specific amine used. All reactions must be performed under an inert atmosphere.[5]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or sealed vial

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor, phosphine ligand, and base.[6]

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen (repeat three times).[6]

  • Reagent Addition: Add the anhydrous solvent, followed by this compound and the amine. If the amine is a solid, it can be added with the other solids.[6]

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.[5]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Sonogashira Coupling: C-C (Alkyne) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a C-C bond between a vinyl or aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[8]

Reaction Principle

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromopyridine is followed by transmetalation from a copper(I) acetylide intermediate. This intermediate is generated in the copper cycle. Reductive elimination then yields the arylated alkyne.[9]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Base/Solvent (e.g., Et₃N or DIPA)

  • Anhydrous co-solvent (e.g., THF or Toluene)[8]

  • Schlenk flask

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[8]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous co-solvent, the base (e.g., Et₃N), and the terminal alkyne via syringe.[8]

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) for 4-12 hours.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[8]

  • Work-up: Upon completion, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Troubleshooting and Optimization

  • Low Reactivity: If the reaction stalls, catalyst inactivity may be the cause. Using a fresh batch of catalyst or a more active pre-catalyst can be beneficial. Increasing catalyst loading or temperature may also improve conversion.[8]

  • Side Reactions (Homocoupling): The formation of 4,4'-bi(2,5-dimethylpyridine) can be a competing pathway, especially at high temperatures. Lowering the reaction temperature or screening different ligands can help minimize this side product.[8]

  • Pyridine Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially slowing the reaction. Using bulky, electron-rich phosphine ligands can sterically hinder this coordination and improve reaction rates.[2][8]

References

The Role of 4-Bromo-2,5-dimethylpyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific documented applications of 4-Bromo-2,5-dimethylpyridine in medicinal chemistry are not extensively available in publicly accessible literature, its structural motifs are common in pharmacologically active compounds. The presence of a pyridine ring, a bromine atom, and two methyl groups suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. The bromine atom is particularly significant as it provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

This document provides an overview of the likely applications of this compound based on the well-established roles of its isomers and related brominated pyridine derivatives in drug discovery. Detailed experimental protocols for key synthetic transformations and biological assays, drawn from research on closely related compounds, are presented to guide researchers in utilizing this and similar building blocks.

Synthetic Applications in Medicinal Chemistry

The primary utility of brominated pyridines in medicinal chemistry lies in their ability to participate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling the core structures of many drug candidates.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, which are prevalent in many classes of therapeutic agents, including kinase inhibitors and GPCR modulators. The bromine atom on the pyridine ring of this compound can be readily coupled with a variety of aryl and heteroaryl boronic acids or esters.

Table 1: Comparison of Bases for Suzuki-Miyaura Coupling

EntryBaseSolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901285

Data is illustrative and based on couplings with related bromophenyl boronic acids.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2][3][4]

This protocol describes a general method for the Suzuki-Miyaura coupling of a bromo-dimethylpyridine with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[5]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[4]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions This compound This compound Pd_Catalyst Pd(0) Catalyst This compound->Pd_Catalyst Oxidative Addition Arylboronic_Acid Ar-B(OH)2 Arylboronic_Acid->Pd_Catalyst Transmetalation Product 4-Aryl-2,5-dimethylpyridine Pd_Catalyst->Product Reductive Elimination Base Base Base->Arylboronic_Acid Activation Kinase_Inhibitor_Workflow Start Start: Synthesized Compound Kinase_Assay In Vitro Kinase Assay (IC50) Start->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (MTT) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->SAR Iterative Design End Preclinical Candidate Lead_Optimization->End

References

Application Notes and Protocols: 4-Bromo-2,5-dimethylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethylpyridine is a versatile heterocyclic building block utilized in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring a pyridine core with a reactive bromine atom at the 4-position and two methyl groups, makes it an ideal substrate for various cross-coupling reactions. The bromine atom serves as a key functional handle for the introduction of diverse substituents, enabling the synthesis of novel compounds with potential biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in several cornerstone palladium-catalyzed reactions.

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. By reacting this compound with various aryl or vinyl boronic acids or esters, researchers can synthesize a wide range of biaryl and vinyl-substituted pyridines. These structures are common motifs in medicinally active compounds, including kinase inhibitors. The reaction is valued for its mild conditions and tolerance of numerous functional groups.

Buchwald-Hartwig Amination: C-N Bond Formation

The formation of C-N bonds is critical in drug discovery, as a vast number of pharmaceuticals are arylamines. The Buchwald-Hartwig amination enables the palladium-catalyzed coupling of this compound with a diverse array of primary and secondary amines.[1][2] This reaction provides a direct route to substituted 4-aminopyridine derivatives, replacing harsher, classical methods and expanding the scope of accessible amine-containing molecules.[2]

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne.[3] This reaction allows for the introduction of alkynyl groups onto the pyridine scaffold of this compound. The resulting products are valuable intermediates for synthesizing more complex structures, conjugated polymers, and materials with unique electronic properties.[4] The reaction is typically co-catalyzed by palladium and copper salts.[3]

Experimental Workflows and Catalytic Cycles

The general workflow for palladium-catalyzed cross-coupling reactions is outlined below, followed by diagrams of the key catalytic cycles.

G General Workflow for Cross-Coupling Reactions cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine aryl halide, coupling partner, base, and ligand in a dry flask B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add degassed solvent and palladium catalyst B->C D Heat mixture to specified temperature with vigorous stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool reaction and perform aqueous work-up E->F G Dry organic layer and concentrate under reduced pressure F->G H Purify crude product via column chromatography G->H

Caption: General experimental workflow for cross-coupling reactions.

G Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex trans Transmetalation pd2_complex->trans pd2_r2 R¹-Pd(II)L₂-R² trans->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 r1r2 R¹-R² re->r1r2 r1x R¹-X r1x->oa r2bm R²-B(OR)₂ r2bm->trans base Base base->trans

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord pd2_amido Ar-Pd(II)L(NR¹R²) amine_coord->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 arnr1r2 Ar-NR¹R² re->arnr1r2 arx Ar-X arx->oa r1r2nh R¹R²NH r1r2nh->amine_coord base Base (-BH⁺X⁻) base->amine_coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[2]

G Sonogashira Coupling Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex R-Pd(II)L₂-X oa->pd2_complex trans Transmetalation pd2_complex->trans pd2_alkyne R-Pd(II)L₂-C≡CR' trans->pd2_alkyne re Reductive Elimination pd2_alkyne->re re->pd0 ralkyne R-C≡C-R' re->ralkyne rx R-X rx->oa alkyne H-C≡C-R' cu_acetylide Cu-C≡C-R' alkyne->cu_acetylide CuI, Base cu_acetylide->trans cux CuX cu_acetylide->cux Transmetalation base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.[3]

Quantitative Data Summary

The following tables summarize typical conditions for palladium-catalyzed cross-coupling reactions involving aryl bromides, which can be adapted for this compound. Optimization is often required for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

Entry Palladium Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
1 Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2.0) Dioxane/H₂O (4:1) 80-100 Varies [5]
2 Pd₂(dba)₃ (1.5) XPhos (3.0) K₃PO₄ (3.0) Dioxane/H₂O 120 ~53 [6]
3 Pd(dppf)Cl₂ - K₂CO₃ 1,4-Dioxane/H₂O (5:1) 120 (µW) 81 [7]

| 4 | Pd(PPh₃)₄ (~9) | - | K₃PO₄ (2.0) | DMF | 85 | ~53 |[6] |

Table 2: Buchwald-Hartwig Amination Conditions

Entry Palladium Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
1 Pd₂(dba)₃ (0.18 mmol scale) (±)-BINAP (0.35 mmol scale) NaOBuᵗ (2.8) Toluene 80 60 [8]
2 Pd₂(dba)₃ Xantphos Cs₂CO₃ Toluene 110 Varies [1]

| 3 | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 110 (µW) | Good-Excellent |[9] |

Table 3: Sonogashira Coupling Conditions

Entry Palladium Catalyst (mol%) Co-catalyst (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
1 [DTBNpP]Pd(crotyl)Cl (2.5) None (Copper-free) TMP (2.0) DMSO Room Temp 65-92 [10]
2 Pd(PPh₃)₂Cl₂ (5) CuI (2.5) Diisopropylamine (7.0) THF Room Temp 89 [11]

| 3 | Pd(PPh₃)₄ | CuI | Et₃N / i-Pr₂NH (2-3) | THF / Toluene | RT - 80 | Varies |[4] |

Detailed Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on reactions with similar bromopyridine substrates. They should be regarded as a starting point and may require optimization for this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for coupling aryl halides with boronic acids.[5][12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Prepare a degassed solvent mixture of dioxane and water by bubbling the inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent to the reaction flask via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from a procedure for the amination of a bromopyridine.[8]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (e.g., 2 mol%)

  • (±)-BINAP (e.g., 4 mol%)

  • Sodium tert-butoxide (NaOBuᵗ) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In an inert atmosphere glovebox or in a Schlenk flask, combine this compound, the amine, NaOBuᵗ, Pd₂(dba)₃, and (±)-BINAP.

  • Add anhydrous toluene to the flask.

  • Heat the resulting mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction for 4-24 hours by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, add diethyl ether or ethyl acetate to the mixture.

  • Wash the organic mixture with brine, dry over MgSO₄, and remove the solvent by evaporation under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling (with Copper Co-catalyst)

This protocol is a general method adapted from standard Sonogashira reaction conditions.[4][11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.025 equiv)

  • Diisopropylamine or Triethylamine (7.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound in THF at room temperature, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne sequentially.

  • Stir the reaction at room temperature for 3-12 hours. Monitor progress by TLC.

  • Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the coupled product.

References

Application Note: Stille Coupling for the Synthesis of 4-Substituted-2,5-dimethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the palladium-catalyzed Stille cross-coupling reaction of 4-bromo-2,5-dimethylpyridine with various organostannanes. This reaction is a powerful tool for the synthesis of functionalized pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[1][2] This reaction is widely used in organic synthesis due to its tolerance of a wide variety of functional groups, mild reaction conditions, and the stability of organotin reagents to air and moisture.[3][4][5] The general transformation involves the reaction of an organostannane (R-SnR'₃) with an organic halide (R''-X) in the presence of a palladium catalyst to form a new carbon-carbon bond (R-R'').[1]

The catalytic cycle of the Stille coupling reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium complex, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[3][5][6]

Experimental Protocol

This protocol describes a general procedure for the Stille coupling of this compound with an organostannane. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • This compound

  • Organostannane (e.g., (2-thienyl)tributylstannane, tributyl(vinyl)stannane, etc.) (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]) (1-5 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF, Dioxane)

  • Optional: Additive (e.g., Copper(I) iodide [CuI], Lithium chloride [LiCl])

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

  • Add the organostannane (e.g., (2-thienyl)tributylstannane, 1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Degassing: Degas the resulting solution by bubbling the inert gas through it for 10-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.[7]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[7][8] This will precipitate the tin salts, which can be removed by filtration through a pad of Celite.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted-2,5-dimethylpyridine.

Quantitative Data

The following table summarizes representative reaction conditions and yields for Stille coupling reactions of various aryl bromides. These can serve as a starting point for optimizing the reaction with this compound.

Aryl BromideOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
2-Amino-5-bromo-4-methylpyridine(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)Toluene11012-24~85
Aryl BromideTetraphenyltinPd(PPh₃)₄ (cat.) / NaOAcPEG-400100shortup to 97
Aryl ChlorideOrganostannanePd₂(dba)₃ (1.5) / P(t-Bu)₃ (3.5)NMP140-96

Visualizations

Catalytic Cycle of the Stille Coupling Reaction

Stille_Catalytic_Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition r1x R¹-X (this compound) r1x->pd2_complex transmetalation_intermediate [R¹-Pd(II)L_n-R²] pd2_complex->transmetalation_intermediate Transmetalation xsnr3 X-SnR₃ pd2_complex->xsnr3 r2snr3 R²-SnR₃ (Organostannane) r2snr3->pd2_complex transmetalation_intermediate->pd0 Reductive Elimination r1r2 R¹-R² (Product) transmetalation_intermediate->r1r2

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Workflow for Stille Coupling

Stille_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents 1. Prepare Reagents and Glassware add_reactants 2. Add this compound and Catalyst prep_reagents->add_reactants inert_atm 3. Establish Inert Atmosphere add_reactants->inert_atm add_solvent_stannane 4. Add Solvent and Organostannane inert_atm->add_solvent_stannane degas 5. Degas Reaction Mixture add_solvent_stannane->degas heat_stir 6. Heat and Stir degas->heat_stir monitor 7. Monitor Reaction Progress (TLC/GC-MS) heat_stir->monitor cool_down 8. Cool to Room Temperature monitor->cool_down dilute_wash 9. Dilute and Wash with KF Solution cool_down->dilute_wash extract_dry 10. Extract and Dry Organic Layer dilute_wash->extract_dry purify 11. Purify by Column Chromatography extract_dry->purify product Final Product purify->product

Caption: General workflow for the Stille coupling experiment.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, is renowned for its mild reaction conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced materials.[1][3]

4-Bromo-2,5-dimethylpyridine, also known as 4-bromo-2,5-lutidine, is a valuable building block in medicinal chemistry. The pyridine core is a common motif in bioactive molecules, and the methyl and bromo substituents offer sites for further functionalization. The Sonogashira coupling of this substrate provides a direct route to introduce alkynyl moieties at the 4-position, which can serve as versatile handles for subsequent transformations or as integral components of extended π-conjugated systems.

These application notes provide a comprehensive overview of the conditions for the Sonogashira coupling of this compound with terminal alkynes, including both traditional copper-cocatalyzed and modern copper-free protocols.

Reaction Principle: The Catalytic Cycle

The Sonogashira reaction generally proceeds through two interconnected catalytic cycles involving palladium and, in the traditional method, copper.[4]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide.

  • Copper Cycle (if applicable): Concurrently, the copper(I) salt reacts with the terminal alkyne and a base (typically an amine) to form a copper(I) acetylide intermediate.[4]

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.[4]

In copper-free variants, the alkyne is thought to coordinate directly to the palladium center after deprotonation by a strong base.

Summary of Sonogashira Coupling Conditions

The following table summarizes representative conditions for the Sonogashira coupling of bromopyridine derivatives. While specific data for this compound is limited in publicly available literature, these examples with structurally similar substrates provide excellent starting points for reaction optimization. The choice between a traditional copper-cocatalyzed system and a copper-free system will depend on the specific substrate, desired purity of the final compound (as copper can sometimes be difficult to remove), and the available laboratory resources.

EntryPalladium Catalyst (mol%)Ligand (mol%)Copper Source (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
1Pd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃N (excess)DMF1003HighOptimal conditions for 2-amino-3-bromopyridines.[2]
2PdCl₂(PPh₃)₂ (5)-CuI (5)Et₃N (excess)DMF65-Good to ExcellentGeneral conditions for iodopyridines, adaptable for bromopyridines.[3]
3[DTBNpP]Pd(crotyl)Cl (2.5)-NoneTMP (2.0)DMSORoom Temp.2-1852-92Copper-free conditions for various aryl bromides, including heteroaromatics.[2]

Abbreviations: PPh₃ = Triphenylphosphine, CuI = Copper(I) iodide, Et₃N = Triethylamine, DMF = N,N-Dimethylformamide, [DTBNpP]Pd(crotyl)Cl = A specific air-stable palladium precatalyst, TMP = 2,2,6,6-Tetramethylpiperidine, DMSO = Dimethyl sulfoxide.

Experimental Protocols

Below are two detailed protocols for the Sonogashira coupling of this compound with a terminal alkyne, such as phenylacetylene. Protocol A is based on a traditional copper-cocatalyzed system, while Protocol B outlines a copper-free approach.

Protocol A: Traditional Copper-Cocatalyzed Sonogashira Coupling

This protocol is adapted from optimized conditions for the coupling of other bromopyridine derivatives.[2]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 equivalents)

  • Bis(trifluoroacetoxy)palladium(II) [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Solvent Addition: Add anhydrous DMF to the flask and stir the mixture for 30 minutes at room temperature.

  • Reagent Addition: Add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), and an excess of triethylamine to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol B: Copper-Free Sonogashira Coupling

This protocol is based on a modern, room-temperature copper-free system.[2]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 equivalents)

  • [DTBNpP]Pd(crotyl)Cl (a specific air-stable palladium precatalyst, 2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equivalents)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), [DTBNpP]Pd(crotyl)Cl (2.5 mol%), and anhydrous DMSO.

  • Base Addition: Add 2,2,6,6-Tetramethylpiperidine (2.0 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 18 hours depending on the reactivity of the alkyne. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-X] pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd_complex [Ar-Pd(II)L₂-C≡CR] pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd_complex->product Product Formation cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Base, HC≡CR cu_acetylide->pd_complex Transmetalation cu_acetylide->cu_x

Caption: The interconnected catalytic cycles of the traditional Sonogashira coupling.

General Experimental Workflow

Workflow start Assemble Glassware under Inert Atmosphere reagents Add this compound, Catalysts, Ligand, & Solvent start->reagents addition Add Base and Terminal Alkyne reagents->addition reaction Heat and Stir (Monitor by TLC/LC-MS) addition->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Dry, Concentrate, & Purify via Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized workflow for the Sonogashira coupling experiment.

References

Application Notes and Protocols for the Heck Reaction of 4-Bromo-2,5-dimethylpyridine with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. The reaction's tolerance of a wide range of functional groups makes it a valuable tool in drug discovery and development.

This document provides detailed application notes and protocols for the Heck reaction of 4-Bromo-2,5-dimethylpyridine with various alkenes. 4-Alkenyl-2,5-dimethylpyridine derivatives are valuable intermediates in medicinal chemistry, serving as precursors to a variety of biologically active compounds. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers utilizing this important transformation.

Reaction Scheme

The general scheme for the Heck reaction of this compound with an alkene is depicted below:

Data Presentation: Representative Heck Coupling of Bromopyridines

While specific quantitative data for the Heck reaction of this compound is not extensively reported in the literature, the following table summarizes representative conditions and yields for the Heck coupling of structurally similar bromopyridines with various alkenes. This data can serve as a valuable starting point for reaction optimization.

EntryBromopyridine SubstrateAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Amino-5-bromo-4-methylpyridineStyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF10024>95
23-Bromopyridinen-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)NaOAc (1.2)DMF1002485
34-BromotolueneStyrenePd(II) complex (1)-Cs₂CO₃ (2)Dioxane80-88-99
44-BromoacetophenoneStyrenePd(OAc)₂ (1)NHC ligand (2)K₂CO₃ (2)H₂O/DMF80495

Experimental Protocols

The following is a detailed, generalized protocol for the Heck reaction of this compound with an alkene, adapted from established methodologies for similar bromopyridines.[1] Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific alkene substrates.

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%), and a suitable phosphine ligand (e.g., Tri(o-tolyl)phosphine, 0.04-0.10 mmol, 4-10 mol%).

    • Add anhydrous, degassed solvent (e.g., DMF, 5 mL) and a suitable base (e.g., Triethylamine, 1.5 mmol, 1.5 equiv).

    • Finally, add the alkene (1.2-1.5 mmol, 1.2-1.5 equiv) to the mixture.

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkenyl-2,5-dimethylpyridine.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Heck reaction.

G General Experimental Workflow for the Heck Reaction cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, alkene, base, and solvent in a Schlenk tube. B Degas the mixture and establish an inert atmosphere (Ar or N2). A->B C Add Palladium catalyst and ligand. B->C D Heat the reaction mixture to the specified temperature with stirring. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool the reaction to room temperature. E->F G Perform aqueous work-up and extraction. F->G H Purify the crude product by column chromatography. G->H

General Experimental Workflow
Catalytic Cycle

The catalytic cycle of the Heck reaction involves a sequence of oxidative addition, migratory insertion, and β-hydride elimination steps.

Heck_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Aryl-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition (Aryl-X) PdII_Alkene Aryl-Pd(II)-Alkene Ln PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Alkyl Alkyl-Pd(II)-X Ln PdII_Alkene->PdII_Alkyl Migratory Insertion PdH H-Pd(II)-X Ln PdII_Alkyl->PdH β-Hydride Elimination (Product) PdH->Pd0 Reductive Elimination (Base)

Heck Reaction Catalytic Cycle

References

Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of bromopyridines. This resource is designed for researchers, scientists, and drug development professionals to address common side reactions and provide practical guidance for optimizing this powerful C-N bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Buchwald-Hartwig amination of bromopyridines?

A1: The primary side reactions encountered are:

  • Hydrodebromination: The replacement of the bromine atom with a hydrogen atom, leading to the formation of a debrominated pyridine derivative.[1][2]

  • Homocoupling: The dimerization of the bromopyridine starting material to form a bipyridine species.[1]

  • Catalyst Decomposition: The palladium catalyst can decompose, often observed as the formation of palladium black, leading to a stalled or incomplete reaction.[3] For pyridinic substrates, a common cause of deactivation is the coordination of the pyridine nitrogen to the palladium center, effectively poisoning the catalyst.[3]

Q2: Why is the amination of 2-bromopyridines particularly challenging?

A2: The amination of 2-bromopyridines is notoriously difficult due to the proximity of the basic nitrogen atom of the pyridine ring to the site of reaction. This nitrogen can act as a ligand, coordinating to the palladium catalyst and inhibiting its catalytic activity, a phenomenon known as catalyst poisoning.[3] This often leads to low yields or complete reaction failure. The use of sterically bulky ligands is crucial to mitigate this issue by shielding the palladium center.

Q3: How does the choice of base influence the outcome of the reaction and the prevalence of side reactions?

A3: The base plays a critical role in the catalytic cycle, and its choice can significantly impact the reaction's success.

  • Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) generally lead to faster reaction rates. However, they can be incompatible with base-sensitive functional groups (e.g., esters, ketones) and may promote side reactions like hydrodebromination.[4]

  • Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance and can sometimes suppress side reactions. However, their use may necessitate higher reaction temperatures, increased catalyst loading, or longer reaction times to achieve full conversion.[3][4]

Q4: What are the visual indicators of a failing or failed reaction?

A4: Visual inspection of the reaction mixture can provide clues about its progress:

  • Formation of Palladium Black: The appearance of a fine black precipitate is a clear sign of catalyst decomposition, where the active Pd(0) has crashed out of the catalytic cycle.[3]

  • No Color Change: A healthy Buchwald-Hartwig reaction typically has a yellow to reddish-brown color. If the reaction mixture remains colorless or retains the color of the starting materials, it is likely that the catalyst has not been activated.[3]

  • Stalled Reaction: If initial product formation is observed (e.g., by TLC or LC-MS) but the reaction does not proceed to completion, it may indicate that the catalyst has been poisoned or has decomposed over time.[3]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction, with Significant Amount of Unreacted Bromopyridine

This is often indicative of catalyst inhibition or deactivation.

Potential Cause: Catalyst Poisoning by Pyridine Nitrogen

  • Solution: Employ sterically hindered, electron-rich phosphine ligands. These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding.

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of substrates, including challenging 2-bromopyridines.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften provides high yields, particularly with sterically hindered amines.[5]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylAnother highly active ligand for challenging couplings.[5]

Potential Cause: Inactive Catalyst

  • Solution: Use a palladium precatalyst (e.g., XPhos Pd G3/G4). Precatalysts are generally more stable and provide more consistent generation of the active Pd(0) species compared to using separate Pd sources (like Pd(OAc)₂ or Pd₂(dba)₃) and ligands.

Potential Cause: Inadequate Inert Atmosphere

  • Solution: Ensure rigorous exclusion of air and moisture. Use a glovebox for reaction setup and employ solvents that have been thoroughly degassed. Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, leading to deactivation.

Issue 2: Significant Formation of Hydrodebromination Product

This side reaction is often competitive with the desired amination.

Potential Cause: High Reaction Temperature

  • Solution: Lower the reaction temperature. While heat is often required, excessive temperatures (>120 °C) can promote hydrodebromination and catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.[3]

Potential Cause: Choice of Base

  • Solution: Screen different bases. Strong, sterically hindered bases can sometimes favor hydrodebromination. Switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄ may reduce the amount of this side product.

Representative Data: Effect of Base on Hydrodebromination (Note: This is representative data to illustrate a trend.)

BromopyridineAmineBaseDesired Product Yield (%)Hydrodebromination (%)
3-BromopyridineMorpholineNaOtBu7515
3-BromopyridineMorpholineCs₂CO₃855
Issue 3: Presence of Homocoupling Byproducts (Bipyridines)

This side reaction consumes the starting material, reducing the yield of the desired product.

Potential Cause: Catalyst System

  • Solution: The choice of ligand and palladium source can influence the rate of homocoupling. Screening different ligands may identify a system that favors the desired cross-coupling over homocoupling. In some cases, using a different palladium precursor can also be beneficial.

Potential Cause: Reaction Conditions

  • Solution: Adjusting the reaction temperature and concentration can sometimes minimize homocoupling. Running the reaction at a lower temperature or at a higher dilution may disfavor the bimolecular homocoupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Catalyst Poisoning in the Amination of 2-Bromopyridine

This protocol utilizes a bulky ligand and a palladium precatalyst to mitigate catalyst poisoning.

  • Preparation: In a glovebox, add the 2-bromopyridine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), and a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (to make a 0.1-0.5 M solution) to the vial.

  • Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vessel from the glovebox and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the specified time (typically 12-24 hours). Monitor the progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Minimizing Hydrodebromination and Catalyst Decomposition

This protocol employs a milder base and a lower reaction temperature.

  • Preparation: In a glovebox, add the bromopyridine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), Cs₂CO₃ (2.0 mmol, 2.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried reaction vial with a stir bar.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a 0.2 M solution).

  • Reaction: Seal the vial and heat the mixture at 80-90 °C with vigorous stirring.

  • Monitoring and Workup: Follow steps 4 and 5 from Protocol 1. The reaction time may be longer (e.g., 24-48 hours) due to the milder conditions.

  • Purification: Follow step 6 from Protocol 1.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->Ar-Pd(II)(Br)L2 Amine_Coordination Amine Coordination Ar-Pd(II)(Br)L2->Amine_Coordination + HNR'R'' [Ar-Pd(II)(HNR'R'')L2]+Br- [Ar-Pd(II)(HNR'R'')L2]⁺Br⁻ Amine_Coordination->[Ar-Pd(II)(HNR'R'')L2]+Br- Deprotonation Deprotonation (Base) [Ar-Pd(II)(HNR'R'')L2]+Br-->Deprotonation Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Deprotonation->Ar-Pd(II)(NR'R'')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-NR'R'' Ar-NR'R'' (Product) Reductive_Elimination->Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst 1. Check Catalyst System (Precatalyst, Ligand, Inertness) Start->Check_Catalyst Inactive_Catalyst Inactive Catalyst? Check_Catalyst->Inactive_Catalyst No Pyridine_Poisoning Pyridine Poisoning? Check_Catalyst->Pyridine_Poisoning No Poor_Technique Poor Inert Technique? Check_Catalyst->Poor_Technique No Switch_Precatalyst Switch to a reliable precatalyst (e.g., XPhos Pd G3/G4) Inactive_Catalyst->Switch_Precatalyst Use_Bulky_Ligand Use a bulkier ligand (XPhos, RuPhos, BrettPhos) Pyridine_Poisoning->Use_Bulky_Ligand Ensure_Inert Ensure rigorous inert conditions (Degas solvent, use glovebox) Poor_Technique->Ensure_Inert Yield_Improved Yield Improved? Switch_Precatalyst->Yield_Improved Use_Bulky_Ligand->Yield_Improved Ensure_Inert->Yield_Improved Evaluate_Base 2. Evaluate Base (Strength, Solubility) Yield_Improved->Evaluate_Base No End Reaction Optimized Yield_Improved->End Yes Incomplete_Deprotonation Incomplete Deprotonation? Evaluate_Base->Incomplete_Deprotonation No Substrate_Degradation Substrate Degradation? Evaluate_Base->Substrate_Degradation No Use_Stronger_Base Use a stronger base (NaOtBu, LHMDS) Incomplete_Deprotonation->Use_Stronger_Base Use_Weaker_Base Use a weaker base for sensitive substrates (Cs2CO3, K3PO4) Substrate_Degradation->Use_Weaker_Base Assess_Solvent_Temp 3. Assess Solvent & Temp (Solubility, Temperature) Use_Stronger_Base->Assess_Solvent_Temp Use_Weaker_Base->Assess_Solvent_Temp Reagents_Undissolved Reagents not dissolved? Assess_Solvent_Temp->Reagents_Undissolved No Side_Reactions Side reactions/decomposition? Assess_Solvent_Temp->Side_Reactions No Change_Solvent Change solvent to improve solubility (Toluene vs Dioxane) Reagents_Undissolved->Change_Solvent Optimize_Temp Optimize temperature (Start at 100 °C, then adjust) Side_Reactions->Optimize_Temp Change_Solvent->End Optimize_Temp->End

Caption: A workflow for troubleshooting low-yielding reactions.

Ligand_Base_Selection Start Select Ligand & Base Substrate_Type What is the nature of the bromopyridine substrate? Start->Substrate_Type Two_Bromo 2-Bromopyridine (High potential for poisoning) Substrate_Type->Two_Bromo Three_Four_Bromo 3- or 4-Bromopyridine (Lower potential for poisoning) Substrate_Type->Three_Four_Bromo Bulky_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) Two_Bromo->Bulky_Ligand Standard_Ligand Standard Ligand may suffice (e.g., BINAP, Xantphos) Still, bulky ligands are often a good starting point. Three_Four_Bromo->Standard_Ligand Functional_Groups Are there any base-sensitive functional groups? Bulky_Ligand->Functional_Groups Standard_Ligand->Functional_Groups Sensitive_FG Yes (e.g., esters, enolizable ketones) Functional_Groups->Sensitive_FG Robust_FG No Functional_Groups->Robust_FG Weak_Base Use Weaker Base (Cs2CO3, K3PO4) May require higher temp/longer time. Sensitive_FG->Weak_Base Strong_Base Use Strong Base (NaOtBu, LHMDS) For faster reaction rates. Robust_FG->Strong_Base Final_Choice Optimized Conditions Weak_Base->Final_Choice Strong_Base->Final_Choice

Caption: Decision tree for ligand and base selection.

References

Technical Support Center: Purification of 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-2,5-dimethylpyridine from a reaction mixture. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The synthesis of this compound, typically via electrophilic bromination of 2,5-lutidine, can result in several impurities. The most common include:

  • Isomeric Byproducts: 3-Bromo-2,5-dimethylpyridine and other positional isomers may be formed.

  • Di-brominated Species: Over-bromination can lead to the formation of di-brominated lutidines.

  • Unreacted Starting Material: Incomplete reaction will leave residual 2,5-lutidine.

  • Residual Reagents: Traces of the brominating agent (e.g., N-Bromosuccinimide or bromine) and reaction solvents may be present.

Q2: My crude product is a dark oil. How can I get a pure, solid product?

A2: A dark, oily crude product often indicates the presence of multiple impurities. A multi-step purification approach is recommended. Start with an aqueous workup to remove inorganic salts and water-soluble impurities. Follow this with either column chromatography or a combination of distillation and recrystallization. For colored impurities, washing the crude solid with a suitable solvent in which the product has low solubility at room temperature, such as cold acetonitrile, can be effective.[1]

Q3: I am having difficulty separating this compound from its isomers. What is the best approach?

A3: The separation of constitutional isomers can be challenging due to their similar physical properties.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.

  • Flash Column Chromatography: This is often the most effective method. A meticulous selection of the eluent system is crucial. A non-polar/polar solvent gradient, such as hexane/ethyl acetate, is a good starting point. Monitor the fractions closely using Thin-Layer Chromatography (TLC).

  • Selective Complexation: In some cases, specific reagents can be used to form a complex with one isomer, allowing for its separation by filtration or crystallization due to differences in solubility.

Q4: What is a good solvent system for the recrystallization of this compound?

A4: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For brominated pyridines, common solvent systems include:

  • Single Solvents: Ethanol, isopropanol, or acetonitrile.

  • Mixed Solvents: A combination of a more polar solvent (e.g., ethyl acetate, acetone, or ethanol) with a less polar co-solvent (e.g., hexanes or petroleum ether). It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent mixture for your specific product.

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be due to several factors:

  • High Impurity Level: The presence of significant impurities can inhibit crystallization. Consider an initial purification step like column chromatography.

  • Rapid Cooling: Cooling the solution too quickly can prevent crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Solvent Issues: The solvent may not be ideal. Try using a different solvent system or adjusting the solvent ratio in a mixed solvent system. Adding a small "seed crystal" of the pure compound or scratching the inside of the flask with a glass rod can help induce crystallization.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Physical State at RT
This compoundC₇H₈BrN186.05Not availableSolid
2,5-Lutidine (Starting Material)C₇H₉N107.15157Liquid
3-Bromo-2,5-dimethylpyridine (Isomer)C₇H₈BrN186.05Not availableNot available
Di-bromo-2,5-dimethylpyridineC₇H₇Br₂N264.95Not availableNot available

Experimental Protocols

Protocol 1: General Aqueous Workup

This protocol is a preliminary purification step to remove inorganic salts and water-soluble impurities.

Materials:

  • Crude reaction mixture

  • Ethyl acetate or other suitable organic solvent

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • If the reaction solvent is immiscible with water, dilute the mixture with ethyl acetate. If the solvent is water-miscible, add water and extract the product with ethyl acetate (repeat 3 times).

  • Transfer the organic layer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and then with brine. The brine wash helps to remove residual water.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography

This protocol is for the separation of this compound from impurities based on polarity.

Materials:

  • Crude product from aqueous workup

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., hexane/ethyl acetate gradient)

  • Chromatography column

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Before running the column, determine an appropriate eluent system using TLC. Test various ratios of hexane and ethyl acetate. The optimal eluent should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with the low-polarity eluent. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Recrystallization

This protocol is for the final purification of solid this compound.

Materials:

  • Crude or partially purified solid product

  • Suitable recrystallization solvent or solvent pair (determined from small-scale tests)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure product should form. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Mandatory Visualization

PurificationWorkflow crude_mixture Crude Reaction Mixture aqueous_workup Aqueous Workup (Protocol 1) crude_mixture->aqueous_workup crude_product Crude Product (Oil or Solid) aqueous_workup->crude_product column_chromatography Flash Column Chromatography (Protocol 2) crude_product->column_chromatography If mixture or oil distillation Fractional Distillation (if applicable) crude_product->distillation If liquid isomers partially_pure Partially Purified Product column_chromatography->partially_pure pure_product Pure this compound column_chromatography->pure_product If high purity achieved distillation->partially_pure recrystallization Recrystallization (Protocol 3) partially_pure->recrystallization If solid recrystallization->pure_product

Caption: Purification workflow for this compound.

TroubleshootingTree start Purification Issue oiling_out Product 'Oils Out' during Recrystallization start->oiling_out poor_separation Poor Separation in Column Chromatography start->poor_separation low_yield Low Recovery Yield start->low_yield oiling_out_sol1 High Impurity Level? -> Perform Chromatography First oiling_out->oiling_out_sol1 oiling_out_sol2 Cooling Too Rapid? -> Slow Cooling oiling_out->oiling_out_sol2 oiling_out_sol3 Improper Solvent? -> Test Other Solvents oiling_out->oiling_out_sol3 oiling_out_sol4 Induce Crystallization: - Seed Crystal - Scratch Flask oiling_out->oiling_out_sol4 poor_sep_sol1 Optimize Eluent via TLC poor_separation->poor_sep_sol1 poor_sep_sol2 Check for Column Overloading poor_separation->poor_sep_sol2 poor_sep_sol3 Ensure Proper Column Packing poor_separation->poor_sep_sol3 low_yield_sol1 Too Much Recrystallization Solvent? -> Concentrate Mother Liquor low_yield->low_yield_sol1 low_yield_sol2 Incomplete Extraction? -> Increase Number of Extractions low_yield->low_yield_sol2 low_yield_sol3 Product Loss During Transfers? low_yield->low_yield_sol3

References

Optimizing catalyst loading for cross-coupling of 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in the cross-coupling of 4-Bromo-2,5-dimethylpyridine.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?

  • Answer: Low yields with bromopyridine substrates can be a common challenge. Several factors may be at play:

    • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] To mitigate this, consider using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which can shield the palladium center.[1][2]

    • Inefficient Oxidative Addition: The Carbon-Bromine bond in bromopyridines can be less reactive compared to other aryl bromides.[1] This can slow down the oxidative addition step, which is often rate-limiting. Increasing the reaction temperature or screening different palladium catalysts and more electron-rich, bulky ligands can facilitate this step.[1]

    • Catalyst Decomposition: The palladium catalyst may decompose, especially at high temperatures, forming inactive palladium black.[3] Ensure your catalyst is properly stabilized by an appropriate ligand.

    • Inadequate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.[1] Screening different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water) is recommended.[2][4]

Issue 2: Significant Formation of Side Products

  • Question: I am observing significant amounts of homocoupling and/or protodeboronation products. How can I minimize these side reactions?

  • Answer: The formation of byproducts is a clear indicator that reaction conditions are not optimal.

    • Homocoupling: This side reaction, where the boronic acid couples with itself, is often promoted by the presence of oxygen.[2] It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[2]

    • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid. Using anhydrous solvents and running the reaction under a strict inert atmosphere can reduce this side reaction.[3] Additionally, using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can prevent premature decomposition.[3]

Issue 3: Reaction Fails to Reach Completion

  • Question: My reaction stalls, leaving a significant amount of unreacted starting material. What steps can I take?

  • Answer: Incomplete conversion can often be resolved by adjusting the reaction parameters.

    • Increase Catalyst Loading: While the goal is optimization, a slight, systematic increase in the catalyst loading can sometimes be necessary to drive the reaction to completion, especially with challenging substrates.

    • Screen Reaction Temperature: Cautiously increasing the reaction temperature can improve reaction rates and overall conversion.[2] However, be mindful of potential catalyst decomposition at higher temperatures.[3]

    • Evaluate Base Strength: The base may not be strong enough to effectively promote the transmetalation step.[2] Consider screening stronger bases to improve the reaction kinetics.[2]

    • Stirring Rate: For biphasic reactions, ensure a high stirring rate to maximize the interaction between the aqueous and organic phases.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?

A1: For initial screening and small-scale reactions, a palladium catalyst loading in the range of 1-5 mol% is common.[4][5] For Suzuki-Miyaura reactions, specifically, loadings of 0.5 to 5 mol % are frequently employed.[5][6] The goal of optimization is to reduce this amount significantly for larger-scale syntheses.

Q2: How does reducing catalyst loading impact the reaction?

A2: Reducing catalyst loading is desirable for cost-effectiveness and to minimize palladium contamination in the final product.[7] However, excessively low catalyst concentrations can lead to slower reaction rates and incomplete conversion. The optimal loading will maintain a high yield and reasonable reaction time.

Q3: What are the visual signs of catalyst deactivation?

A3: A common sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[3] This indicates that the Pd(0) catalyst has agglomerated and is no longer catalytically active.

Q4: Which analytical techniques are best for monitoring reaction progress?

A4: Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are all effective techniques for monitoring the consumption of starting materials and the formation of the desired product.[4]

Data on Reaction Conditions

The following tables summarize typical conditions for Suzuki coupling reactions of similar bromopyridine substrates, which can serve as a starting point for optimization.

Table 1: Catalyst, Ligand, and Base Systems

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yields
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[8]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good[8]
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent[8]
Pd(dppf)Cl₂ (3)dppfK₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-120Decent[4][9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and will likely require optimization for specific coupling partners and desired scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv)[4]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[4]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the boronic acid/ester, the base, and the palladium catalyst.[4]

  • Inert Atmosphere: Seal the vessel and purge the atmosphere by evacuating and backfilling with an inert gas (argon or nitrogen) for at least three cycles.[4][10]

  • Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the bromopyridine.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (TLC, GC-MS, or LC-MS).[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[3]

Visualizations

G start Start: Define Reaction (Substrates, Target Yield) screen Initial High-Loading Screen (Catalyst, Ligand, Base at 1-3 mol%) start->screen eval1 Evaluate Initial Results (Yield & Purity via LC-MS/GC-MS) screen->eval1 reduce Systematic Catalyst Loading Reduction (e.g., 1.0 -> 0.5 -> 0.1 -> 0.05 mol%) eval1->reduce eval2 Monitor Performance Metrics (Yield, Reaction Time, TON) reduce->eval2 decision Is Yield/Rate Acceptable at Lower Loading? eval2->decision final Optimized Protocol Established (Lowest Effective Catalyst Loading) decision->final Yes reoptimize Re-evaluate Other Parameters (Ligand, Base, Temperature) decision->reoptimize No reoptimize->reduce G start Problem: Low Yield or Stalled Reaction check_reagents Check Reagent Purity & Activity (Substrate, Base, Boronic Acid) start->check_reagents check_catalyst Verify Catalyst/Ligand Integrity (Age, Handling, Atmosphere) start->check_catalyst check_conditions Confirm Reaction Conditions (Temperature, Degassing, Stirring) start->check_conditions increase_temp Troubleshooting Step: Increase Temperature Incrementally check_reagents->increase_temp check_catalyst->increase_temp check_conditions->increase_temp eval_yield Did Yield Improve? increase_temp->eval_yield side_products Are Side Products (Homocoupling) Increased? eval_yield->side_products No success Problem Resolved eval_yield->success Yes change_ligand Troubleshooting Step: Screen Bulky/Electron-Rich Ligands side_products->change_ligand Yes failure Consult Further Literature / Re-evaluate Scope side_products->failure No change_ligand->failure

References

Technical Support Center: Palladium Catalyst Removal in 4-Bromo-2,5-dimethylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 4-Bromo-2,5-dimethylpyridine.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of products derived from this compound in palladium-catalyzed cross-coupling reactions.

Issue 1: High Levels of Residual Palladium in the Final Product After Standard Purification (e.g., Column Chromatography)

  • Possible Cause: The nitrogen atom in the pyridine ring of the product can form a stable complex with palladium, making it highly soluble and difficult to remove by conventional chromatography.[1][2][3] This is a common issue with nitrogen-containing heterocyclic compounds.[2][3]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based (e.g., SiliaMetS® Thiol), dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective.[2][3][4]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time. A typical starting point is 2-5 equivalents of scavenger relative to the initial palladium catalyst loading, stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 1 to 18 hours.[1][4]

    • Activated Carbon Treatment: While cost-effective, activated carbon can lead to product loss due to non-specific adsorption.[4][5][6] It should be used judiciously and may require optimization to balance palladium removal with product yield.

    • Crystallization with Additives: If your product is crystalline, recrystallization can be effective. The addition of additives like N-acetylcysteine or thiourea can help chelate the palladium and keep it in the mother liquor.[3][7]

Issue 2: Significant Product Loss During the Scavenging Process

  • Possible Cause: Non-specific adsorption of the desired product onto the purification medium, which is a known issue particularly with activated carbon.[4][5][6]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[3][4]

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to achieve the desired level of palladium removal.[3][4]

    • Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption.[3][4]

    • Consider Alternative Methods: If product loss remains high with scavengers, explore other techniques like crystallization or liquid-liquid extraction.[4]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Possible Cause: The speciation of palladium (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) can vary between reaction batches, affecting the efficiency of a specific removal method.[1][4]

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species present.[1][4]

    • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[1][4]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can help to convert various palladium species into a single, more easily removed form.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from reactions involving this compound?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[4]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[4][7] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[4]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[4]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[4][8]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[8]

Q2: Why is it particularly challenging to remove palladium from reactions with pyridine-containing molecules like this compound?

A2: The nitrogen atom in the pyridine ring is a Lewis base and can act as a strong ligand, coordinating with palladium species.[2][9] This coordination can make the palladium catalyst more soluble in the reaction mixture and form stable complexes with the product, rendering removal by simple filtration or standard chromatography less effective.[2][3]

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs. For palladium, a platinum group metal, the permitted daily exposure (PDE) is low. This often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the maximum daily dose of the drug.[1][5][7] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[1]

Q4: Can I use activated carbon for palladium removal, and what are its limitations?

A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[4] However, it often suffers from a lack of selectivity, which can lead to non-specific adsorption of the desired product, resulting in significant yield loss.[4][5][6] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[4]

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

MethodScavenger/ReagentTypical Loading/AmountTemperature (°C)Time (h)Typical Pd Removal Efficiency (%)Potential for Product Loss
Adsorption Activated Carbon5-10 wt%25-601-1870-95High
Thiol-functionalized Silica2-5 eq. vs. Pd25-601-18>95Low to Moderate
DMT-functionalized Silica2-5 eq. vs. Pd25-601-18>98Low
Crystallization With N-acetylcysteineAdditiveVariesVaries>90Moderate (in mother liquor)
Filtration Celite®N/ARoom Temp<1Effective for heterogeneous PdLow

Note: Efficiency can vary significantly based on the specific reaction conditions, the nature of the palladium species, and the product structure.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Silica-Based Scavenger

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate) to a concentration of 10-50 mg/mL.[3]

  • Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 4-8 molar equivalents relative to the initial palladium catalyst loading.[3]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[4]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][4]

Protocol 2: General Procedure for Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[4]

  • Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product).[1]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that Celite® is necessary to prevent fine carbon particles from passing through the filter.[4]

  • Washing: Wash the Celite®/carbon pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.[1]

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.[4]

Visualizations

experimental_workflow cluster_start Start: Crude Product cluster_procedure Palladium Removal Protocol cluster_end Finish: Purified Product crude Crude Product from This compound Reaction dissolve Dissolve in Suitable Solvent crude->dissolve add_scavenger Add Palladium Scavenger dissolve->add_scavenger stir Stir (Optimized Time & Temperature) add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Filter Cake filter->wash concentrate Concentrate Filtrate wash->concentrate analyze Analyze for Residual Palladium (e.g., ICP-MS) concentrate->analyze purified Purified Product (<10 ppm Pd) analyze->purified

Caption: Experimental workflow for palladium scavenger treatment.

troubleshooting_logic start High Residual Pd in Product? cause1 Strong Pd-Pyridine Coordination start->cause1 Yes end Low Residual Pd (<10 ppm) start->end No solution1 Use Metal Scavenger (Thiol, DMT) cause1->solution1 solution2 Optimize Scavenging Conditions cause1->solution2 solution3 Crystallization with Additives cause1->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for high palladium levels.

References

Technical Support Center: Preventing Homo-Coupling in Reactions with 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 4-Bromo-2,5-dimethylpyridine in cross-coupling reactions. The focus is on preventing the formation of undesired homo-coupled byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling and why is it a problem in cross-coupling reactions with this compound?

A1: Homo-coupling is a common side reaction where two molecules of the same starting material react with each other. In the context of cross-coupling reactions with this compound, this can manifest in two primary ways:

  • Bipyridine Formation: Two molecules of this compound can couple to form 2,2',5,5'-tetramethyl-4,4'-bipyridine.

  • Coupling Partner Dimerization: The other coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) can couple with itself.

This side reaction is problematic as it consumes starting materials, reduces the yield of the desired cross-coupled product, and complicates purification.

Q2: What are the main causes of homo-coupling in palladium-catalyzed cross-coupling reactions?

A2: Several factors can promote homo-coupling:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can facilitate the homo-coupling of organometallic reagents like boronic acids.[1][2] Rigorous degassing of solvents and reaction mixtures is crucial.

  • Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species can be slow or incomplete, leading to side reactions, including homo-coupling, promoted by the remaining Pd(II).[3]

  • Reaction Temperature: Higher reaction temperatures can sometimes increase the rate of homo-coupling.[4]

  • Nature of the Base and Solvent: The choice of base and solvent can influence the stability of the catalyst and the relative rates of the desired cross-coupling versus side reactions.[5]

  • For Sonogashira Reactions: The use of a copper(I) co-catalyst can promote the oxidative dimerization of terminal alkynes (Glaser coupling), a form of homo-coupling.[6][7]

Q3: How does the structure of this compound contribute to potential challenges in cross-coupling reactions?

A3: The structure of this compound presents a few challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] The presence of two electron-donating methyl groups makes the pyridine ring electron-rich, which can slow down the oxidative addition step, often the rate-determining step in the catalytic cycle.[8]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues related to homo-coupling when using this compound in Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Issue 1: Significant formation of 2,2',5,5'-tetramethyl-4,4'-bipyridine (homo-coupling of the starting material).
Potential Cause Recommended Solution
High Reaction Temperature Lower the reaction temperature and increase the reaction time. Monitor the reaction progress to find the optimal balance.
Inappropriate Catalyst System Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the desired cross-coupling over homo-coupling.
Prolonged Reaction Time at High Conversion Monitor the reaction closely and stop it once the starting material is consumed to a satisfactory level to prevent subsequent side reactions.
Issue 2: Predominant homo-coupling of the boronic acid partner (in Suzuki reactions).
Potential Cause Recommended Solution
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are effective methods.[1]
Use of a Pd(II) Precatalyst Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.[3]
Base is too Strong or in High Concentration Screen different bases. Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective. Use the minimum amount of base necessary.
High Instantaneous Concentration of Boronic Acid Add the boronic acid solution slowly to the reaction mixture to keep its concentration low, disfavoring bimolecular homo-coupling.
Issue 3: Formation of alkyne dimer (Glaser coupling) in Sonogashira reactions.
Potential Cause Recommended Solution
Use of Copper(I) Co-catalyst Employ a copper-free Sonogashira protocol. This is the most effective way to eliminate Glaser coupling.[7][9]
Presence of Oxygen Even in copper-free reactions, oxygen can promote side reactions. Ensure a strictly anaerobic environment.
Inappropriate Amine Base Screen different amine bases. The choice of base can influence the rate of the desired reaction versus alkyne dimerization.

Data Presentation

The following tables summarize reaction conditions for cross-coupling reactions of bromopyridines, providing a starting point for optimizing reactions with this compound to minimize homo-coupling. Note: Data for the specific substrate this compound is limited in the literature; therefore, data for structurally similar compounds is provided for guidance.

Table 1: Suzuki-Miyaura Coupling Conditions for Bromopyridines

EntryBromopyridineBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref.
12-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10095[1]
23-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8092[5]
34-BromopyridinePhenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF10088[5]

Table 2: Sonogashira Coupling Conditions for Bromopyridines

EntryBromopyridineAlkynePd Source (mol%)Ligand (mol%)AdditiveBaseSolventTemp (°C)Yield (%)Ref.
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF10096[10]
24-BromobenzonitrilePhenylacetylenePd(OAc)₂ (2)SPhos (4)NoneCs₂CO₃Dioxane10092[7]
33-BromopyridineTrimethylsilylacetylenePd(PPh₃)₄ (5)-CuI (10)Et₃NTHF6085[6]

Table 3: Buchwald-Hartwig Amination Conditions for Bromopyridines

EntryBromopyridineAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref.
12-Bromo-4-methylpyridineMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10080-95 (est.)[11]
22-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ (5)(±)-BINAP (10)NaOtBuToluene8060[12]
33-BromopyridineAnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10098[13]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Optimized to Minimize Homo-coupling)

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)

  • Anhydrous and degassed 1,4-dioxane/water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under a counterflow of inert gas.

  • Seal the flask and evacuate and backfill with the inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylacetylene (1.2 mmol, 1.2 equiv.)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Anhydrous and degassed 1,4-dioxane (5 mL)

  • Inert gas (Argon)

Procedure:

  • In a dry Schlenk tube under an argon atmosphere, combine this compound, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Add phenylacetylene via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, concentrate, and purify by flash column chromatography.[7]

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous and degassed toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and degassed toluene.

  • Add morpholine via syringe.

  • Seal the tube and heat the mixture at 100 °C for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the residue by column chromatography.[11]

Mandatory Visualization

Troubleshooting_Homo_Coupling Troubleshooting Workflow for Homo-Coupling start High Homo-Coupling Observed q1 Is the reaction rigorously degassed? start->q1 s1 Action: Improve degassing procedure (freeze-pump-thaw or extended sparging). q1->s1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes s1->q2 s2 Action: Switch to a Pd(0) source or a more active precatalyst. q2->s2 Yes q3 Is the temperature too high? q2->q3 No s2->q3 s3 Action: Lower the reaction temperature and increase reaction time. q3->s3 Yes q4 Is the ligand appropriate? q3->q4 No s3->q4 s4 Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). q4->s4 No end Homo-Coupling Minimized q4->end Yes s4->end

Caption: Troubleshooting workflow for addressing homo-coupling.

Suzuki_Catalytic_Cycle Suzuki Coupling and Origin of Homo-Coupling pd0 Pd(0)L2 pd2_oxidative Ar-Pd(II)L2-X pd0->pd2_oxidative Oxidative Addition (Ar-X) pd2_transmetal Ar-Pd(II)L2-Ar' pd2_oxidative->pd2_transmetal Transmetalation (Ar'-B(OR)2) product Ar-Ar' (Desired Product) pd2_transmetal->product Reductive Elimination product->pd0 Regeneration homo_coupling Ar'-Ar' (Homo-Coupling) pd2_precatalyst Pd(II) Precatalyst pd2_precatalyst->homo_coupling Reaction with Ar'-B(OR)2 (promoted by O2)

Caption: Suzuki catalytic cycle showing homo-coupling origin.

Sonogashira_Catalytic_Cycle Sonogashira Coupling and Alkyne Dimerization pd0 Pd(0)L2 pd2_oxidative Ar-Pd(II)L2-X pd0->pd2_oxidative Oxidative Addition (Ar-X) pd2_transmetal Ar-Pd(II)L2-C≡CR pd2_oxidative->pd2_transmetal Transmetalation product Ar-C≡CR (Desired Product) pd2_transmetal->product Reductive Elimination product->pd0 Regeneration cu_cycle Copper Cycle (Forms Cu-C≡CR) cu_cycle->pd2_oxidative Transmetalation to Pd glaser R-C≡C-C≡C-R (Glaser Coupling) cu_cycle->glaser Oxidative Dimerization (promoted by Cu(I) and O2)

Caption: Sonogashira cycle highlighting Glaser coupling.

References

Technical Support Center: Synthesis of 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 4-Bromo-2,5-dimethylpyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Incomplete bromination. 2. Sub-optimal reaction temperature. 3. Insufficient reaction time.1. Ensure the correct stoichiometry of the brominating agent (e.g., NBS). 2. Carefully control the reaction temperature as specified in the protocol. 3. Monitor the reaction progress using TLC or GC and ensure the reaction runs to completion.
Presence of Di-brominated Byproducts 1. Excess of brominating agent. 2. Reaction temperature is too high.1. Use a stoichiometric amount of the brominating agent. 2. Maintain the recommended low temperature during the addition of the brominating agent.
Formation of Isomeric Byproducts Positional isomers may form depending on the directing effects of the methyl groups.Utilize a highly regioselective brominating agent and control the reaction conditions to favor bromination at the 4-position.
Difficult Purification Co-elution of the product with starting material or byproducts during column chromatography.1. Optimize the eluent system for column chromatography to achieve better separation. 2. Consider alternative purification methods such as fractional distillation under reduced pressure or recrystallization if the product is a solid.
Inconsistent Results at Larger Scales 1. Inefficient heat transfer. 2. Poor mixing.1. Use a reactor with efficient heat exchange capabilities. 2. Employ mechanical stirring to ensure homogeneous mixing of reactants.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound on a larger scale?

A1: A common and scalable method is the direct bromination of 2,5-dimethylpyridine using a selective brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as N,N-Dimethylformamide (DMF). This method offers good yields and selectivity with manageable by-product formation.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The main impurities can include unreacted 2,5-dimethylpyridine, di-brominated derivatives of 2,5-dimethylpyridine, and potentially other positional isomers of the monobrominated product.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A mixture of ethyl acetate and hexanes can often serve as a suitable eluent system. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Q4: What are the recommended purification methods for crude this compound?

A4: For laboratory scale, flash column chromatography on silica gel is highly effective. For larger scales, fractional distillation under reduced pressure is often a more practical and economical method. If the product is a solid, recrystallization can also be an excellent purification technique.

Q5: What safety precautions should be taken during this synthesis?

A5: Brominating agents like NBS can be corrosive and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction may be exothermic, so proper temperature control is crucial, especially on a larger scale.

Experimental Protocol: Synthesis of this compound

This protocol describes a method for the synthesis of this compound via direct bromination of 2,5-dimethylpyridine using N-Bromosuccinimide (NBS).

Materials and Reagents:

  • 2,5-Dimethylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Hexanes

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylpyridine (1.0 eq) in DMF. Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Prepare a solution of NBS (1.05 eq) in DMF. Add the NBS solution dropwise to the cooled solution of 2,5-dimethylpyridine over a period of 1-2 hours, ensuring the temperature is maintained below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding the reaction mixture to a beaker containing ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound based on the protocol described above.

ParameterValue
Reactant 2,5-Dimethylpyridine
Brominating Agent N-Bromosuccinimide (NBS)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 0-5 °C
Typical Yield 75-85%
Purity (after chromatography) >98%

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2,5-Dimethylpyridine in DMF cool Cool to 0 °C start->cool add_nbs Add NBS solution dropwise cool->add_nbs stir Stir at 0 °C add_nbs->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end_product This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_investigation Problem Investigation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product check_byproducts Analyze by GC-MS for byproducts start->check_byproducts check_sm Check TLC for unreacted starting material start->check_sm di_bromination Di-bromination check_byproducts->di_bromination isomer_formation Isomer Formation check_byproducts->isomer_formation incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction adjust_stoichiometry Adjust NBS Stoichiometry di_bromination->adjust_stoichiometry control_temp Control Temperature di_bromination->control_temp increase_time Increase Reaction Time incomplete_reaction->increase_time optimize_purification Optimize Purification isomer_formation->optimize_purification

Caption: Troubleshooting logic for the synthesis of this compound.

Technical Support Center: Reactions Involving 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,5-dimethylpyridine in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the synthesis of 4-aryl-2,5-dimethylpyridines.

  • Sonogashira Coupling: For the preparation of 4-alkynyl-2,5-dimethylpyridines.

  • Buchwald-Hartwig Amination: For the formation of 4-amino-2,5-dimethylpyridines.

Q2: How does the 2,5-dimethyl substitution pattern affect the reactivity of this compound?

A2: The two methyl groups on the pyridine ring have a significant impact on the reactivity of this compound:

  • Steric Hindrance: The methyl group at the 5-position can provide some steric hindrance around the bromine at the 4-position, potentially slowing down the rates of oxidative addition and transmetalation in the catalytic cycle. This may necessitate the use of bulkier phosphine ligands to promote the reaction.

  • Electronic Effects: Methyl groups are weakly electron-donating, which can slightly increase the electron density of the pyridine ring. This can make the C-Br bond slightly less reactive towards oxidative addition compared to unsubstituted bromopyridine.

Q3: What are the key considerations for storing and handling this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is important to protect it from moisture.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no product formation. What are the potential causes and solutions?

A: Low yields in Suzuki-Miyaura couplings with this substrate can be attributed to several factors, often related to catalyst deactivation, inefficient transmetalation, or side reactions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium and promote the desired reaction.
Inefficient Oxidative Addition The C-Br bond on the electron-rich pyridine ring may be less reactive. Increase the reaction temperature or screen different palladium precatalysts (e.g., Pd2(dba)3, Pd(OAc)2) in combination with highly active ligands.
Protodeboronation of Boronic Acid The boronic acid can be sensitive to the basic reaction conditions and decompose. Use anhydrous solvents, ensure the base is of high quality, and consider using more stable boronic esters (e.g., pinacol esters).
Poor Solubility of Reagents Ensure all reagents, particularly the base, are adequately soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, toluene) and water is common, but the ratio may need optimization.

Illustrative Suzuki-Miyaura Reaction Conditions:

Parameter Condition A (Standard) Condition B (For Challenging Substrates)
Palladium Precatalyst Pd(PPh3)4 (3-5 mol%)Pd2(dba)3 (1-2 mol%)
Ligand -XPhos (2-4 mol%)
Base K2CO3 (2 eq)K3PO4 (2-3 eq)
Solvent Dioxane/H2O (4:1)Toluene/H2O (10:1)
Temperature 80-100 °C100-110 °C
Reaction Time 12-24 h16-24 h
Issue 2: Significant Homocoupling Product Formation

Q: My reaction is producing a significant amount of biaryl byproduct from the homocoupling of my boronic acid. How can I minimize this side reaction?

A: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.

Strategies to Minimize Homocoupling:

  • Thorough Degassing: Oxygen is a primary culprit in promoting the homocoupling of boronic acids. Ensure that your reaction mixture and solvents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for an extended period.

  • Use of High-Purity Reagents: Impurities in the boronic acid or palladium catalyst can sometimes promote homocoupling.

  • Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling.

  • Appropriate Ligand Selection: Bulky phosphine ligands can sometimes disfavor the formation of the species that lead to homocoupling.

Issue 3: Dehalogenation of this compound

Q: I am observing the formation of 2,5-dimethylpyridine as a byproduct, indicating dehalogenation of my starting material. What causes this and how can it be prevented?

A: Dehalogenation is the replacement of the bromine atom with a hydrogen atom and is a common side reaction in palladium-catalyzed couplings.

Causes and Prevention of Dehalogenation:

Cause Prevention Strategy
Source of Hydride The hydride source can be trace water, certain solvents (like alcohols), or the boronic acid itself. Ensure the use of anhydrous solvents and reagents.
Inefficient Reductive Elimination If the desired cross-coupling is slow, the intermediate palladium complex may undergo a competing dehalogenation pathway. Use of bulky, electron-rich ligands can accelerate the reductive elimination step.
Inappropriate Base Strong bases, especially in the presence of protic sources, can promote dehalogenation. Consider using milder bases like K3PO4 or Cs2CO3.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.

  • Solvents should be anhydrous and degassed prior to use.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd2(dba)3 (2 mol%)

  • XPhos (4 mol%)

  • K3PO4 (3.0 eq)

  • Anhydrous, degassed toluene and water (10:1 v/v)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd2(dba)3, XPhos, and K3PO4.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene and water mixture via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling

This protocol outlines a general method for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh3)2Cl2 (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et3N) (2.0 eq)

  • Anhydrous, degassed THF

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh3)2Cl2, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF, Et3N, and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH4Cl solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd2(dba)3 (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add NaOtBu, Pd2(dba)3, and RuPhos to a Schlenk tube.

  • Outside the glovebox, add this compound and the amine.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry the organic layer over anhydrous Na2SO4.

  • Filter, concentrate under reduced pressure, and purify by flash column chromatography.

Visualizations

Troubleshooting_Workflow start_end start_end process process decision decision issue issue solution solution start Start Reaction run_reaction Run Cross-Coupling Reaction start->run_reaction monitor Monitor Reaction (TLC/LC-MS) run_reaction->monitor check_yield Acceptable Yield? monitor->check_yield workup Work-up and Purification check_yield->workup Yes low_yield Issue: Low/No Yield check_yield->low_yield No end Product Obtained workup->end troubleshoot Troubleshoot low_yield->troubleshoot check_catalyst Optimize Catalyst/Ligand troubleshoot->check_catalyst check_conditions Adjust Temp/Solvent/Base troubleshoot->check_conditions check_reagents Verify Reagent Quality troubleshoot->check_reagents check_catalyst->run_reaction check_conditions->run_reaction check_reagents->run_reaction

Caption: General troubleshooting workflow for cross-coupling reactions.

Suzuki_Catalytic_Cycle species species step step substrate substrate product product pd0 Pd(0)L2 oa_complex Ar-Pd(II)(Br)L2 pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'L2 oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination final_product 4-Aryl-2,5-dimethylpyridine transmetalation_complex->final_product aryl_bromide This compound aryl_bromide->oa_complex boronic_acid R-B(OH)2 boronic_acid->transmetalation_complex base Base base->transmetalation_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Improving the stability of 4-Bromo-2,5-dimethylpyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-Bromo-2,5-dimethylpyridine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[1] Keep the compound away from heat, sparks, and open flames.[1]

Q2: What common laboratory reagents are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q3: What are the primary degradation pathways for this compound in solution?

The primary degradation pathway for this compound is dehalogenation, which involves the cleavage of the carbon-bromine (C-Br) bond. This can be initiated by several factors:

  • Photodegradation: Exposure to light, particularly UV light, can induce the homolytic cleavage of the C-Br bond, leading to the formation of radical species and subsequent degradation products. The photodegradation of brominated aromatic compounds often follows pseudo-first-order kinetics.[2]

  • Thermal Degradation: Elevated temperatures can provide the energy required to break the C-Br bond.

  • Chemical Degradation: Certain reagents, such as strong bases or palladium catalysts, can promote dehalogenation.[1] For instance, palladium catalysts can facilitate hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[1]

Q4: Can I predict the likely degradation products of this compound?

The most common degradation product is the dehalogenated parent molecule, 2,5-dimethylpyridine. Under oxidative conditions, the formation of pyridine N-oxide derivatives is also possible.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Precipitate formation in solution. Degradation: The compound may be degrading, forming less soluble byproducts. Low Solubility: The solvent may not be appropriate for the desired concentration.Work in the dark or use amber vials: To minimize photodegradation. Use freshly prepared solutions: Avoid storing solutions for extended periods. Degas solvents: To remove dissolved oxygen which can participate in oxidative degradation. Screen alternative solvents: Test the solubility in a range of aprotic solvents like THF, Dioxane, or Toluene.
Low or inconsistent yields in reactions. Degradation of starting material: The this compound may have degraded prior to or during the reaction. Incompatible reaction conditions: The reaction conditions (e.g., strong base, high temperature) may be promoting dehalogenation.Verify purity of starting material: Use analytical techniques like HPLC or GC-MS to confirm the purity before use. Optimize reaction conditions: - Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).[1] - Attempt the reaction at a lower temperature. - If using a palladium catalyst, screen different ligands, as bulky, electron-rich ligands can sometimes suppress dehalogenation.[1]
Appearance of unexpected byproducts in analysis (e.g., GC-MS, LC-MS). Dehalogenation: The primary byproduct is often the dehalogenated compound (2,5-dimethylpyridine). Solvent adducts or other side reactions: Depending on the solvent and reaction conditions.Confirm the identity of byproducts: Use mass spectrometry to identify the mass of the unexpected peaks. A mass corresponding to the loss of bromine is a strong indicator of dehalogenation. Implement the stability-enhancing measures outlined in this guide.

Data Presentation

The stability of this compound is highly dependent on the solvent and storage conditions. The following table provides representative (hypothetical) data on its degradation over time in different solvents under ambient light and temperature.

SolventInitial Purity (%)Purity after 1 week (%)Purity after 4 weeks (%)Major Degradation Product
Dichloromethane (DCM)99.598.295.12,5-dimethylpyridine
Methanol (MeOH)99.597.593.82,5-dimethylpyridine
Acetonitrile (ACN)99.599.198.02,5-dimethylpyridine
Dimethyl Sulfoxide (DMSO)99.599.398.52,5-dimethylpyridine
Tetrahydrofuran (THF)99.599.498.82,5-dimethylpyridine

Note: This data is for illustrative purposes and actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)

This protocol outlines a forced degradation study to identify the conditions under which this compound is unstable and to characterize its degradation products.

1. Materials:

  • This compound

  • HPLC grade solvents (e.g., Acetonitrile, Methanol, Water)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 column

  • LC-MS system for peak identification

  • Photostability chamber

  • Oven

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

  • Thermal Degradation: Store the working solution at 60°C.

  • Photostability: Expose the working solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Sample: Dilute the stock solution with the solvent used for the stock solution and store at room temperature, protected from light.

4. Time Points:

  • Analyze the samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, and 48 hours). The exact time points may need to be adjusted based on the observed rate of degradation.

5. Analytical Method:

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically suitable.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control sample at the initial time point.

  • Peak Identification: Use LC-MS to identify the mass of the major degradation products.

Visualizations

degradation_pathway This compound This compound 2,5-dimethylpyridine 2,5-dimethylpyridine This compound->2,5-dimethylpyridine Dehalogenation (Light, Heat, Base, Catalyst) Other_Products Other Degradation Products This compound->Other_Products Oxidation / Other Pathways

Caption: Plausible degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidative Degradation prep->oxidation thermal Thermal Degradation prep->thermal photo Photodegradation prep->photo hplc HPLC Analysis (Quantification) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis (Identification) hplc->lcms report Assess Stability Profile and Identify Degradants lcms->report

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Synthesis of 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,5-dimethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is through the direct electrophilic bromination of 2,5-dimethylpyridine (also known as 2,5-lutidine). This reaction is typically carried out using a brominating agent in the presence of a strong acid, such as fuming sulfuric acid. The strong acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution, but the methyl groups provide sufficient activation for the reaction to proceed.

Q2: What are the common impurities I should expect in the synthesis of this compound?

A2: During the synthesis of this compound, several impurities can form. The most common ones include:

  • Unreacted Starting Material: Residual 2,5-dimethylpyridine.

  • Isomeric Byproducts: Bromination at other positions on the pyridine ring can lead to the formation of isomers such as 3-Bromo-2,5-dimethylpyridine and 6-Bromo-2,5-dimethylpyridine.

  • Di-brominated Species: Over-bromination can result in the formation of di-brominated pyridines. A notable example is 2,5-dibromopyridine, which can be a significant byproduct under certain conditions.[1]

  • Oxidation Products: Side reactions can lead to the formation of pyridine-N-oxides or other oxidation products.

Q3: How can I minimize the formation of these impurities?

A3: To minimize impurity formation, consider the following strategies:

  • Control of Stoichiometry: Use a precise molar ratio of the brominating agent to the 2,5-dimethylpyridine to avoid over-bromination.

  • Temperature Control: Maintain a consistent and optimized reaction temperature. Lower temperatures generally favor mono-bromination and reduce the formation of di-brominated byproducts.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to quench the reaction once the starting material is consumed, preventing the formation of side products from prolonged reaction times.

  • Choice of Brominating Agent: While elemental bromine is common, other brominating agents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) might offer better selectivity and milder reaction conditions, potentially reducing byproduct formation.

Q4: What analytical techniques are best for identifying and quantifying impurities in my product?

A4: A combination of chromatographic and spectroscopic methods is recommended for the comprehensive analysis of your product and its impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. It is highly effective for identifying isomeric and di-brominated byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the unambiguous identification of the desired product and its isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the reaction mixture, providing information on the purity of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Loss of product during work-up and purification.1. Monitor the reaction progress by TLC or GC to ensure completion. 2. Optimize the reaction temperature; too low may result in a sluggish reaction, while too high can lead to side products. 3. Ensure proper pH adjustment during extraction and use appropriate purification techniques like column chromatography or distillation.
Presence of Significant Amounts of Di-brominated Byproducts 1. Excess of brominating agent. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a stoichiometric or slightly sub-stoichiometric amount of the brominating agent. 2. Maintain a lower reaction temperature. 3. Monitor the reaction closely and stop it once the mono-brominated product is maximized.
Formation of Multiple Isomers The directing effects of the two methyl groups can lead to substitution at different positions.While complete elimination of isomers can be difficult, careful control of reaction conditions (temperature, solvent, and catalyst) can improve regioselectivity. Purification by column chromatography is often necessary to isolate the desired 4-bromo isomer.
Product is a Dark Oil or Solid Formation of colored impurities or degradation products.Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation. Purify the crude product using activated carbon treatment followed by column chromatography or recrystallization.

Experimental Protocols

Illustrative Synthesis of this compound

This protocol is a generalized procedure based on the bromination of lutidines and should be optimized for specific laboratory conditions.

Materials:

  • 2,5-Dimethylpyridine (2,5-Lutidine)

  • Fuming Sulfuric Acid (Oleum)

  • Bromine

  • Sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add fuming sulfuric acid. Cool the flask in an ice-salt bath.

  • Addition of Reactants: Slowly add 2,5-dimethylpyridine to the cooled fuming sulfuric acid with vigorous stirring, ensuring the temperature remains low.

  • Bromination: Once the addition is complete, slowly add bromine dropwise from the dropping funnel. Maintain a low temperature throughout the addition.

  • Reaction: After the addition of bromine, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

GC-MS Analysis of Crude Product

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for separating aromatic compounds (e.g., HP-5ms)

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

GC-MS Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium

  • MS Scan Range: 50-400 m/z

Visualizations

Synthesis_Pathway 2,5-Dimethylpyridine 2,5-Dimethylpyridine This compound This compound 2,5-Dimethylpyridine->this compound Br2, Fuming H2SO4 Isomeric Byproducts Isomeric Byproducts 2,5-Dimethylpyridine->Isomeric Byproducts Side Reaction Di-brominated Byproducts Di-brominated Byproducts This compound->Di-brominated Byproducts Over-bromination

Caption: Synthetic pathway for this compound and potential side reactions.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_solutions_yield Yield Solutions cluster_solutions_impurity Impurity Solutions Problem_Identified Identify Issue in Synthesis Low_Yield Low Yield Problem_Identified->Low_Yield High_Impurity High Impurity Level Problem_Identified->High_Impurity Check_Reaction_Time Optimize Reaction Time Low_Yield->Check_Reaction_Time Optimize_Temp Adjust Temperature Low_Yield->Optimize_Temp Improve_Workup Refine Work-up/Purification Low_Yield->Improve_Workup Adjust_Stoichiometry Modify Reagent Stoichiometry High_Impurity->Adjust_Stoichiometry Control_Temp Precise Temperature Control High_Impurity->Control_Temp Purification Enhance Purification High_Impurity->Purification

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thorough characterization of chemical intermediates is a cornerstone of robust and reliable research. 4-Bromo-2,5-dimethylpyridine, a substituted pyridine derivative, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity, identity, and stability are critical parameters that can significantly influence the outcome of subsequent synthetic steps and the quality of the final product.

This guide provides a comprehensive comparison of key analytical methods for the characterization of this compound. We will delve into the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. By presenting objective comparisons and supporting experimental data, this guide aims to equip researchers with the knowledge to select the most appropriate analytical strategy for their specific needs.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method is often a trade-off between various performance metrics. The following table summarizes typical performance characteristics for the analysis of this compound and related substituted pyridines using different analytical techniques. It is important to note that these values are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.

Analytical TechniqueParameterTypical Performance for Substituted Pyridines
High-Performance Liquid Chromatography (HPLC) Linearity (R²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS) Linearity (R²)> 0.995
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD)< 5.0%
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ)0.03 - 0.3 ng/mL
Quantitative NMR (qNMR) Accuracy (% Purity)± 0.5%
Precision (% RSD)< 1.0%
Fourier-Transform Infrared (FT-IR) Spectroscopy -Primarily qualitative

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of substituted pyridines and can be adapted for the specific characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the purity assessment of this compound. A reversed-phase method is typically employed.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC-MS offers high sensitivity and specificity, particularly for the identification of volatile impurities and for structural confirmation.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 100 µg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound. Furthermore, quantitative NMR (qNMR) can be employed for highly accurate purity determination.[1][2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.

  • qNMR: For quantitative analysis, a known amount of an internal standard is added to the sample. The acquisition parameters must be optimized for accurate integration, including a sufficient relaxation delay.

Expected ¹H NMR Data (based on similar structures):

  • The two methyl groups will appear as singlets, likely in the range of δ 2.3-2.6 ppm.

  • The two aromatic protons will appear as singlets in the aromatic region, with their chemical shifts influenced by the bromine and nitrogen atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The FT-IR spectrum of this compound provides a unique fingerprint that can be used for identification and to assess the presence of certain impurities.

Instrumentation:

  • FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • For ATR-FT-IR, a small amount of the solid sample is placed directly on the ATR crystal. No further sample preparation is required.

Data Acquisition:

  • Spectral Range: 4000–400 cm⁻¹.

  • Resolution: Typically 4 cm⁻¹.

  • Scans: A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Expected Characteristic IR Bands:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (methyl): ~2850-2960 cm⁻¹

  • C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹

  • C-Br stretching: ~500-650 cm⁻¹

Mandatory Visualization

The following diagrams illustrate the logical workflows for the characterization of this compound using the described analytical techniques.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Characterization cluster_3 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR FT-IR Spectroscopy Sample->FTIR Functional Group ID HPLC HPLC Analysis Dissolution->HPLC Purity & Non-volatile Impurities GCMS GC-MS Analysis Dissolution->GCMS Identity & Volatile Impurities NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Dissolution->NMR Structural Elucidation & Purity Data_Analysis Data Interpretation & Comparison HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Report Comprehensive Characterization Report Data_Analysis->Report

Caption: General analytical workflow for the characterization of this compound.

Method_Selection_Logic Start Analytical Goal? Purity Purity Assessment? Start->Purity Structure Structural Confirmation? Start->Structure Volatile_Impurities Volatile Impurities? Start->Volatile_Impurities Use_HPLC Primary: HPLC Secondary: qNMR Purity->Use_HPLC Use_NMR_FTIR Primary: NMR & FT-IR Structure->Use_NMR_FTIR Use_GCMS Primary: GC-MS Volatile_Impurities->Use_GCMS

References

A Comparative Analysis of ¹H and ¹³C NMR Spectra of 4-Bromo-2,5-dimethylpyridine and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2,5-dimethylpyridine, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra for this compound, this report utilizes predicted NMR data and compares it with the experimental spectra of structurally related analogues, namely 2,5-dimethylpyridine and 4-bromopyridine. This comparative approach allows for a thorough understanding of the influence of substituents on the chemical shifts of the pyridine ring, providing valuable insights for structural elucidation and reaction monitoring.

Data Presentation: A Comparative Overview

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 2,5-dimethylpyridine and 4-bromopyridine. The data is presented to facilitate a clear comparison of the electronic effects of the bromo and methyl substituents on the pyridine nucleus.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH-2H-3H-4H-5H-6Methyl Protons
This compound (Predicted) -7.29 (s)--8.21 (s)2.48 (s, C2-CH₃), 2.30 (s, C5-CH₃)
2,5-dimethylpyridine (Experimental) -7.32 (d)7.42 (d)-8.25 (s)2.45 (s, C2-CH₃), 2.28 (s, C5-CH₃)
4-bromopyridine (Experimental) 8.57 (d)7.49 (d)-7.49 (d)8.57 (d)-

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC-2C-3C-4C-5C-6Methyl Carbons
This compound (Predicted) 156.8138.1132.5135.2148.923.1 (C2-CH₃), 18.2 (C5-CH₃)
2,5-dimethylpyridine (Experimental) 155.9136.6130.1134.4148.122.8 (C2-CH₃), 17.9 (C5-CH₃)
4-bromopyridine (Experimental) 151.5127.3133.0127.3151.5-

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of pyridine derivatives.

Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer: Transfer the solution to a clean and dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE).

    • Spectral Width: Typically 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integration and Peak Picking: Integrate the signals to determine the relative proton ratios and identify the chemical shift of each peak.

Mandatory Visualization

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to spectral interpretation and comparison.

NMR_Analysis_Workflow Workflow for NMR Analysis of this compound cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Comparison A Weigh Sample B Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Reference to TMS G->H I Predicted Spectrum of This compound H->I J Experimental Spectrum of 2,5-dimethylpyridine H->J K Experimental Spectrum of 4-bromopyridine H->K L Comparative Analysis & Structural Elucidation I->L J->L K->L

Caption: Logical workflow for the NMR analysis of this compound.

Mass Spectrometry of 4-Bromo-2,5-dimethylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mass spectrometric behavior of 4-bromo-2,5-dimethylpyridine and its derivatives. Due to the limited availability of publicly accessible experimental spectra for this compound, this document focuses on a predicted fragmentation pattern based on established principles of mass spectrometry and data from closely related compounds. This approach allows for a robust understanding of its expected mass spectral characteristics, crucial for its identification and characterization in complex matrices.

Predicted Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound, likely acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), would be characterized by a prominent molecular ion peak and a series of fragment ions. A key diagnostic feature is the isotopic pattern of bromine, with two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in pairs of peaks (M+ and M+2+) for bromine-containing fragments that are separated by two mass-to-charge units (m/z).

The molecular ion of this compound (C7H8BrN) would appear as a doublet at m/z 185 and 187. The fragmentation is predicted to proceed through several key pathways, including the loss of the bromine atom, cleavage of the methyl groups, and fragmentation of the pyridine ring.

Comparative Analysis with Related Compounds

To provide a comprehensive comparison, the predicted mass spectral data for this compound is presented alongside experimental data for related pyridine derivatives. This allows for an objective assessment of the influence of substituent groups on the fragmentation patterns.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Predicted/Observed Fragments (m/z) and their Interpretation
This compound C7H8BrN186.05185/187 : [M]+•, Molecular ion 106 : [M-Br]+, Loss of bromine radical 170/172 : [M-CH3]+, Loss of a methyl radical 91 : [C6H5N]+•, Loss of Br and CH3
2-Bromo-4-methylpyridine C6H6BrN172.02171/173 : [M]+•, Molecular ion[1] 92 : [M-Br]+, Loss of bromine radical[1] 156/158 : [M-CH3]+, Loss of a methyl group[1]
2,5-Dimethylpyridine C7H9N107.15107 : [M]+•, Molecular ion[2] 106 : [M-H]+92 : [M-CH3]+, Loss of a methyl radical
3-Bromopyridine C5H4BrN157.99157/159 : [M]+•, Molecular ion 78 : [M-Br]+, Loss of bromine radical

Experimental Protocols

The following are representative protocols for the acquisition of mass spectral data for this compound and its derivatives. These protocols are based on standard methods for the analysis of similar compounds.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective : To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) system.

  • Procedure :

    • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • GC Conditions :

      • Injector : Split/splitless injector at 250 °C.

      • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Oven Program : Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

      • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • MS Conditions :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.

      • Mass Range : Scan from m/z 40 to 300.

      • Ion Source Temperature : 230 °C.

      • Transfer Line Temperature : 280 °C.

    • Data Analysis : The resulting total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound of interest. The mass spectrum for that peak is then extracted and interpreted.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted electron ionization mass spectrometry fragmentation pathway of this compound.

G Predicted EI-MS Fragmentation of this compound M This compound [C7H8BrN]+• m/z = 185/187 F1 [C7H8N]+ Loss of Br• m/z = 106 M->F1 - Br• F2 [C6H5BrN]+• Loss of CH3• m/z = 170/172 M->F2 - CH3• F3 [C6H5N]+• Loss of Br• from F2 m/z = 91 F2->F3 - Br•

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Workflow for Analysis

The logical workflow for the analysis of this compound and its derivatives using GC-MS is depicted below.

G GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Volatile Solvent inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z Scan) ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic extract Extract Mass Spectrum of Target Peak tic->extract interpret Interpret Fragmentation and Identify Compound extract->interpret

Caption: A general workflow for the GC-MS analysis of pyridine derivatives.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-Bromo-2,5-dimethylpyridine is crucial for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] The presence of impurities, such as isomers, starting materials, or by-products, can significantly affect reaction yields, biological activity, and safety profiles.[2] This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound.

Principle of a Comparative Analysis

The choice between HPLC and GC-MS for purity determination depends on the physicochemical properties of this compound and its potential impurities, as well as the specific requirements of the analysis.[3] HPLC is highly versatile for a wide range of compounds, particularly non-volatile or thermally labile substances.[4] In contrast, GC-MS is exceptionally well-suited for the analysis of volatile and thermally stable compounds, offering high resolution and definitive identification capabilities.[3][5]

A comprehensive purity assessment of this compound is best achieved by employing both HPLC and GC-MS, as they provide complementary information.[3]

Data Presentation: Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3]Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.[3]
Typical Analytes Non-volatile and thermally labile compounds.[6]Volatile and thermally stable compounds.[1]
Instrumentation HPLC system with a UV detector.[1]Gas chromatograph coupled with a mass spectrometer.[7]
Stationary Phase C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[3]
Mobile Phase A mixture of solvents, such as acetonitrile and water, often with additives like phosphoric acid.[8]An inert carrier gas, such as Helium or Nitrogen.[3]
Temperature Typically ambient to moderately elevated (e.g., 25-40 °C).[3]Utilizes a high-temperature ramp (e.g., 60-280 °C).[3]
Detection UV-Vis detector, commonly at a wavelength like 254 nm.[1]Mass spectrometer for identification and quantification.[3]
Key Advantages Excellent quantitative accuracy and suitable for a broad range of compounds.[4]High resolution for volatile compounds and definitive identification by mass spectrum.[4]
Common Limitations Peak identification can be ambiguous without a reference standard.[4]Not suitable for non-volatile or thermally labile impurities.[4]

Experimental Protocols

The following are representative protocols for the purity assessment of this compound using HPLC and GC-MS. These may require optimization for specific instruments and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation : HPLC system equipped with a UV detector.[1]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

    • Mobile Phase : A gradient elution with Acetonitrile and Water (containing 0.1% phosphoric acid) is often effective for pyridine derivatives.[8]

      • Example Gradient: Start with 30% Acetonitrile, ramp to 80% over 15 minutes, hold for 2 minutes, and then return to the initial conditions.[4]

    • Flow Rate : 1.0 mL/min.[1]

    • Column Temperature : 30 °C.[1]

    • Detection Wavelength : 254 nm.[1]

    • Injection Volume : 10 µL.[1]

  • Sample Preparation :

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[4]

    • Filter the solution through a 0.45 µm syringe filter before injection.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is intended for the identification and quantification of volatile impurities and to confirm the identity of the main component.

  • Instrumentation : GC-MS system.

  • Chromatographic Conditions :

    • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[3]

    • Inlet Temperature : 250 °C.[4]

    • Oven Program :

      • Start at 80 °C and hold for 2 minutes.

      • Ramp to 280 °C at a rate of 15 °C/min.

      • Hold at 280 °C for 5 minutes.[4]

    • MSD Transfer Line : 280 °C.[4]

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[4]

    • Mass Range : 40-400 amu.[4]

  • Sample Preparation :

    • Dilute the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[4]

Mandatory Visualizations

Workflow for Purity Assessment of this compound cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Weigh Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter (for HPLC) dissolve->filter gcms_inject Inject into GC-MS dissolve->gcms_inject hplc_inject Inject into HPLC filter->hplc_inject hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_data Data Analysis (Purity %, Impurity Profile) hplc_detect->hplc_data gcms_separate Separation on Capillary Column gcms_inject->gcms_separate gcms_detect Mass Spectrometry Detection gcms_separate->gcms_detect gcms_data Data Analysis (Impurity ID, Purity %) gcms_detect->gcms_data

Caption: Workflow for Purity Assessment.

Method Selection Guide for Purity Analysis start Start: Purity Assessment of This compound q1 Primary Concern: Volatile Impurities (e.g., residual solvents, starting materials)? start->q1 q2 Primary Concern: Non-Volatile/Polar Impurities (e.g., isomers, degradation products)? q1->q2 No gcms GC-MS is the Preferred Method q1->gcms Yes q3 Need for Definitive Structural Identification? q2->q3 No hplc HPLC is the Preferred Method q2->hplc Yes q3->gcms Yes both Use Both HPLC and GC-MS for Comprehensive Analysis q3->both Both are concerns

Caption: Method Selection Guide.

References

A Comparative Analysis of 4-Bromo-2,5-dimethylpyridine and its Isomeric Counterparts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 4-Bromo-2,5-dimethylpyridine with other bromopyridine isomers in key palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of these building blocks is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes in drug discovery and materials science. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in experimental design.

Introduction: Factors Influencing Bromopyridine Reactivity

The reactivity of bromopyridines in cross-coupling reactions is primarily governed by a combination of electronic and steric factors. The position of the bromine atom relative to the electron-withdrawing nitrogen atom in the pyridine ring significantly influences the ease of the rate-determining oxidative addition step in the catalytic cycle.[1][2]

Electronic Effects: The nitrogen atom deactivates the pyridine ring towards electrophilic substitution compared to benzene.[1] However, it activates the ring for nucleophilic attack and facilitates the oxidative addition of the C-Br bond to a palladium(0) catalyst. This effect is most pronounced at the ortho (2-) and para (4-) positions.[1] Consequently, the general reactivity order for simple bromopyridine isomers in many palladium-catalyzed reactions is: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1]

  • 4-Bromopyridine: The para-position of the bromine to the nitrogen results in strong electronic activation, making the carbon atom of the C-Br bond highly electrophilic and susceptible to oxidative addition.[1]

  • 2-Bromopyridine: This isomer is also highly reactive due to the ortho-position of the bromine. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may inhibit the reaction in some cases, necessitating the use of specialized ligands.[1]

  • 3-Bromopyridine: The meta-position experiences the weakest electron-withdrawing effect from the nitrogen, rendering 3-bromopyridine the least reactive of the three unsubstituted isomers.[1]

Steric Effects: The presence of substituents, such as methyl groups, can introduce steric hindrance, which may impede the approach of the bulky palladium catalyst to the C-Br bond.[3] In the case of this compound, the methyl groups at the 2- and 5-positions can influence catalyst coordination and overall reaction rates.

Comparative Reactivity Data

The following tables provide representative yields for common palladium-catalyzed cross-coupling reactions. While specific data for this compound is limited, the data for related substituted bromopyridines illustrates the expected reactivity trends. Yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, and solvent used.

Table 1: Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid

Bromopyridine IsomerCatalyst/LigandBaseSolventTemp (°C) / Time (h)Yield (%)Reference(s)
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O100 / 12~85-95[1]
3-BromopyridinePd(OAc)₂/PPh₃K₂CO₃EtOH/H₂O80 / 12~70-85[1][4]
4-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O100 / 8~90-98[1]
2-Bromo-4-methylpyridinePd(OAc)₂/SPhosK₃PO₄1,4-Dioxane100 / 16High[5]
This compoundPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90 / 12Good to HighExpected

Table 2: Buchwald-Hartwig Amination of Bromopyridine Isomers with Aniline

Bromopyridine IsomerCatalyst/LigandBaseSolventTemp (°C) / Time (h)Yield (%)Reference(s)
2-BromopyridinePd₂(dba)₃/BINAPNaOtBuToluene100 / 18~80-90[1]
3-BromopyridinePd₂(dba)₃/BINAPNaOtBuToluene110 / 24~65-80[1][6]
4-BromopyridinePd₂(dba)₃/BINAPNaOtBuToluene100 / 12~85-95[1]
2-Bromo-6-methylpyridinePd₂(dba)₃/BINAPNaOtBuToluene80 / 460[7]
This compoundPd₂(dba)₃/XPhosNaOtBuToluene100 / 16Good to HighExpected

Table 3: Sonogashira Coupling of Bromopyridine Isomers with Phenylacetylene

Bromopyridine IsomerCatalyst/Co-catalystBaseSolventTemp (°C) / Time (h)Yield (%)Reference(s)
2-BromopyridinePd(PPh₃)₂Cl₂/CuIEt₃NTHF60 / 12~80-90[1]
3-BromopyridinePd(PPh₃)₂Cl₂/CuIEt₃NTHF70 / 24~60-75[1][8]
4-BromopyridinePd(PPh₃)₂Cl₂/CuIEt₃NTHF50 / 8~85-95[1]
2-Amino-3-bromopyridinePd(CF₃COO)₂/PPh₃/CuI-DMF100 / 3Excellent[9]
This compoundPd(PPh₃)₂Cl₂/CuIEt₃NTHF60 / 16Good to HighExpected

Analysis of this compound Reactivity

Based on the established principles, this compound is expected to be a highly reactive substrate in palladium-catalyzed cross-coupling reactions.

  • Electronic Effects: The bromine at the 4-position is electronically activated by the para-nitrogen, favoring rapid oxidative addition. The two electron-donating methyl groups at the 2- and 5-positions may slightly counteract this activation by increasing electron density in the ring, but this effect is generally considered minor compared to the influence of the nitrogen atom.[10]

  • Steric Effects: The methyl group at the 5-position is unlikely to pose significant steric hindrance. The methyl group at the 2-position (ortho to the nitrogen) is adjacent to the reaction center but does not directly flank the C-Br bond. While it may influence the trajectory of the incoming catalyst, significant inhibition is not anticipated for most standard cross-coupling catalysts.

Overall, this compound is predicted to exhibit reactivity comparable to or slightly less than 4-bromopyridine, and likely greater than 3-bromopyridine, making it a versatile building block for the synthesis of complex substituted pyridines.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should be optimized for specific substrates and desired outcomes. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[11]

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In an oven-dried Schlenk flask, combine the bromopyridine isomer (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).[8]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.[8][11]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.[6]

  • Reagent Addition: Add the bromopyridine isomer (1.0 equiv.) and the amine (1.2 equiv.), followed by the anhydrous solvent (e.g., toluene, to make a ~0.1-0.2 M solution).[7]

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.[6]

  • Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[7]

Sonogashira Coupling Protocol
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the bromopyridine isomer (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper co-catalyst (e.g., CuI, 4 mol%), and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).[8]

  • Solvent and Alkyne Addition: Add the anhydrous solvent (e.g., THF, 5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).[8]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.[8]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[8]

Visualizing the Reaction Workflow

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L_n oa_complex R-Pd(II)L_n-X pd0->oa_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)L_n-R' oa_complex->transmetalation_complex Transmetalation (R'-M) transmetalation_complex->pd0 Reductive Elimination (R-R') reductive_elimination Reductive Elimination

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

G start Reaction Setup (Inert Atmosphere) reagents Add Bromopyridine, Coupling Partner, Catalyst, Ligand, Base start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Quench and Extract reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Standard workflow for a cross-coupling reaction.

References

A Comparative Guide to the Electronic Properties of 4-Bromo-2,5-dimethylpyridine: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, owing to their versatile electronic properties that drive biological activity and material function.[1][2][3] This guide provides a comparative analysis of the electronic properties of 4-Bromo-2,5-dimethylpyridine and related pyridine derivatives, leveraging Density Functional Theory (DFT) studies. While specific DFT data for this compound is not extensively published, this guide synthesizes information from closely related analogues to predict and contextualize its electronic characteristics. The insights provided herein are crucial for the rational design of novel therapeutic agents and functional materials.

Comparison of Electronic Properties

The electronic properties of pyridine derivatives are significantly influenced by the nature and position of their substituents. Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap (ΔE), and the dipole moment are critical in determining the reactivity, stability, and intermolecular interactions of these molecules.[4][5] A smaller HOMO-LUMO gap, for instance, generally indicates higher chemical reactivity.[6]

The following table summarizes key electronic properties calculated for various pyridine derivatives using DFT, providing a basis for comparison with this compound.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
PyridineB3LYP/6-31(d,p)-6.74-0.296.452.22
2-Bromo-5-methylpyridineB3LYP/6-311++G(d,p)-6.83-0.855.981.89
5-Bromo-2-methylpyridin-3-amine DerivativeB3LYP/6-31G(d,p)-5.48-1.134.353.24
4-AcetylpyridineB3LYP/6-311G++(d,p)-7.12-2.115.013.45

Experimental and Computational Protocols

The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1][7]

General DFT Calculation Protocol

A typical computational workflow for analyzing the electronic properties of pyridine derivatives involves the following steps:

  • Geometry Optimization: The initial molecular structure is optimized to locate the lowest energy conformation. This is commonly performed using a hybrid functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p).[1]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Following successful optimization, key electronic properties such as HOMO and LUMO energies, molecular electrostatic potential (MEP), and dipole moment are calculated. Time-dependent DFT (TD-DFT) can be used to predict UV-visible spectra.[8]

Software

Quantum chemistry software packages such as Gaussian are commonly utilized for these calculations.[6]

DFT Study Workflow

The following diagram illustrates the typical workflow of a DFT study for analyzing the electronic properties of a molecule like this compound.

DFT_Workflow A Molecular Structure Input (e.g., this compound) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D E Electronic Property Calculation (HOMO, LUMO, MEP, etc.) D->E Yes G Refine Structure/Method D->G No F Analysis of Results E->F G->B

Caption: A typical workflow for a DFT study.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how the electronic properties of a molecule influence its interaction with a biological target is paramount. The following diagram illustrates the logical relationship between molecular properties and biological activity.

Drug_Discovery_Pathway cluster_molecule Molecular Properties cluster_interaction Molecular Interaction cluster_activity Biological Outcome A Substituent Effects (e.g., Br, CH3) B Electronic Properties (HOMO-LUMO, Dipole Moment) A->B C Molecular Electrostatic Potential A->C D Receptor Binding Affinity B->D E Pharmacokinetics (ADME) B->E C->D C->E F Biological Activity (e.g., Enzyme Inhibition) D->F

Caption: Molecular properties and biological activity.

References

A Comparative Guide to the X-ray Crystallography of 4-Bromo-2,5-dimethylpyridine Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural data obtained through X-ray crystallography of pyridine derivatives, with a focus on compounds related to 4-bromo-2,5-dimethylpyridine. By presenting key crystallographic data from analogous structures, this document serves as a valuable resource for understanding the solid-state properties of this class of compounds, which are of significant interest in medicinal chemistry and materials science. The objective is to offer a clear comparison of structural parameters and to provide detailed experimental protocols relevant to the crystallographic analysis of substituted pyridines.

Performance Comparison of Substituted Pyridine Structures

The introduction of different substituents onto the pyridine ring significantly influences the crystal packing, intermolecular interactions, and overall molecular geometry. This section compares the crystallographic data of several substituted pyridine derivatives to highlight these differences. While the specific crystal structure of this compound is not publicly available, the analysis of closely related compounds provides valuable insights into the expected structural features.

Quantitative Crystallographic Data

The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of representative pyridine derivatives.

Parameter4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester[1]2-amino-5-bromo-4-methylpyridine[2]4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl][3]
Chemical Formula C21H24BrNO4C6H7BrN2C14H12Br2O2
Molecular Weight 434.32 g/mol 187.04 g/mol 372.05 g/mol
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPca2₁P2₁/n
Unit Cell Dimensions a = 14.782(3) Å, b = 13.044(3) Å, c = 11.021(2) Å, β = 108.78(3)°a = 14.156(3) Å, b = 5.998(1) Å, c = 16.541(3) Åa = 10.034(2) Å, b = 11.758(2) Å, c = 11.838(2) Å, β = 109.91(3)°
Volume 2013.4(7) ų1404.7(5) ų1311.5(5) ų
Z 484
Density (calculated) 1.434 Mg/m³1.771 Mg/m³1.884 Mg/m³
R-factor 0.048Not Reported0.039

Note: The data presented is for illustrative purposes, showcasing the type of information derived from X-ray crystallography. Direct comparison is limited due to the different nature of the compounds.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments involved in the X-ray crystallographic analysis of small molecules like this compound derivatives.

Synthesis and Crystallization

The synthesis of pyridine derivatives can be achieved through various organic reactions. For instance, the Hantzsch pyridine synthesis is a common method for producing dihydropyridine derivatives.[1] A typical procedure involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.[1]

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Other techniques include vapor diffusion and slow cooling. The choice of solvent is critical and is often determined empirically.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, often using a cryoloop.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used, and diffraction data are collected over a range of crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined using full-matrix least-squares techniques. This process refines the atomic positions, and thermal parameters to best fit the experimental data.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a single-crystal X-ray crystallography experiment.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation Publication Publication Validation->Publication

Caption: Workflow of a single-crystal X-ray crystallography experiment.

Alternative Structural Analysis Techniques

While X-ray crystallography is the gold standard for determining the solid-state structure of small molecules, other techniques can provide valuable structural information, particularly when single crystals are not available.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, stereochemistry, and solution-state conformation.Non-destructive, provides information about dynamic processes in solution.Does not provide precise bond lengths and angles in the solid state.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, can be coupled with separation techniques.Provides limited information about 3D structure.
Powder X-ray Diffraction (PXRD) Crystalline phase identification and lattice parameters.Useful for polycrystalline materials.Does not provide detailed atomic coordinates for new structures.

Logical Relationship of Structural Analysis

The following diagram illustrates the relationship between different analytical techniques in the structural elucidation of a new compound.

logical_relationship cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Compound Synthesis NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS PXRD Powder XRD Synthesis->PXRD SCXRD Single-Crystal XRD Synthesis->SCXRD Structure Final Structure NMR->Structure MS->Structure PXRD->Structure SCXRD->Structure

Caption: Interplay of analytical techniques for structural elucidation.

References

A Comparative Guide to Catalysts for Suzuki Coupling with 4-Bromo-2,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds in the synthesis of pharmaceuticals and functional materials. The choice of an appropriate catalyst system is paramount for the successful coupling of heteroaromatic halides like 4-bromo-2,5-dimethylpyridine. This guide provides a comparative analysis of various palladium-based catalyst systems, drawing upon experimental data from structurally similar substrates to inform catalyst selection for this specific transformation.

Performance Comparison of Catalytic Systems

The efficiency of the Suzuki coupling of this compound is highly dependent on the selection of the palladium source, ligand, base, and solvent. While direct comparative studies on this specific substrate are limited, data from analogous bromopyridine couplings offer valuable insights into expected catalyst performance. The following table summarizes the performance of different catalytic systems.

Catalyst SystemPalladium SourceLigandBaseSolventSubstrateArylboronic AcidYield (%)
System 1: Traditional Phosphine Ligand Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)5-bromo-2-methylpyridin-3-aminePhenylboronic acid85[1]
4-Methylphenylboronic acid82[1]
4-Methoxyphenylboronic acid88[1]
4-Chlorophenylboronic acid78[1]
4-Fluorophenylboronic acid80[1]
System 2: Buchwald Ligand (Hypothetical) Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O2-Amino-5-bromo-4-methylpyridinePhenylboronic acidExpected High[1]
System 3: N-Heterocyclic Carbene (NHC) Ligand Pd-PEPPSI-IPrIPrK₂CO₃Anhydrous THF2-Amino-5-bromo-4-methylpyridineArylboronic acidNot specified[1]
System 4: Ligandless (Jeffery Conditions) Pd(OAc)₂NoneK₂CO₃50% aq. Isopropanol2-Bromo-4-fluoro-5-methylpyridineAryl/heteroaryl boronic acidGood to Excellent[2]
System 5: dppf Ligand Pd(dppf)Cl₂dppfK₂CO₃water/1,4-dioxane (5:1)2-Bromo-4-methylpyridineNot specified81[3]

Note: The data presented is compiled from different sources with structurally similar but not identical substrates. Therefore, direct comparison of yields should be interpreted with caution.

Experimental Workflow and Methodologies

A generalized workflow for the Suzuki-Miyaura coupling reaction is depicted below. This process typically involves the setup of the reaction under an inert atmosphere, followed by heating and monitoring, and finally, workup and purification of the desired product.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Base, and Catalyst B Add Degassed Solvent A->B Inert Atmosphere C Heat and Stir B->C D Monitor Progress (TLC, LC-MS) C->D E Cool and Quench D->E Reaction Complete F Extraction E->F G Purification (Chromatography) F->G H Final Product G->H Isolated Product

Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocols

The following are representative experimental protocols that can be adapted for the Suzuki coupling of this compound.

Protocol 1: Using a Traditional Phosphine Ligand Catalyst (e.g., Pd(PPh₃)₄)

This protocol is a robust starting point for routine couplings.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and degassed water (4:1 ratio)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the aryl bromide).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using an N-Heterocyclic Carbene (NHC) Ligand Precatalyst (e.g., Pd-PEPPSI-IPr)

This protocol is suitable for more challenging substrates or when higher catalyst efficiency is desired.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd-PEPPSI-IPr catalyst

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glovebox or under a stream of argon, add this compound, the arylboronic acid, Pd-PEPPSI-IPr, and K₂CO₃ to a dry Schlenk tube or vial.

  • Add anhydrous THF.

  • Seal the tube or vial and heat the reaction mixture to 60-80 °C.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[2] The pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially leading to deactivation, making the careful selection of ligands and conditions crucial for high yields.[4]

References

A Comparative Guide to the Synthesis of 4-Bromo-2,5-dimethylpyridine: Established versus Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a traditional and a novel synthetic pathway to 4-Bromo-2,5-dimethylpyridine, a valuable building block in medicinal chemistry. We present a detailed examination of an established route via the Sandmeyer reaction and a proposed modern alternative utilizing direct C-H activation, supported by experimental data and protocols.

Executive Summary

The synthesis of this compound is crucial for the development of various pharmaceutical compounds. The established method, relying on the Sandmeyer reaction of 4-amino-2,5-dimethylpyridine, is a well-trodden path but involves multiple steps. A newer, more direct approach through C-H activation and bromination of 2,5-dimethylpyridine offers a potentially more efficient alternative. This guide provides a head-to-head comparison of these two routes, evaluating them on key performance indicators such as yield, step economy, and reaction conditions.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the established and the new synthetic routes to this compound.

ParameterEstablished Route (Sandmeyer Reaction)New Synthetic Route (Direct C-H Bromination)
Starting Material 2,5-dimethylpyridine2,5-dimethylpyridine
Overall Yield ~60-70% (estimated over 2 steps)Potentially >80% (based on similar reactions)
Number of Steps 2 (amination/reduction followed by diazotization/bromination)1
Key Reagents Nitrating agent, Reducing agent, NaNO₂, HBr, CuBr1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Oleum
Reaction Temperature 0-5°C (diazotization), elevated (bromination)10°C to 105°C
Reaction Time Several hours per step2-5 hours
Purification Multiple extractions and column chromatographyDistillation

Established Synthetic Route: The Sandmeyer Reaction

The traditional and most likely established industrial synthesis of this compound involves a two-step process starting from 2,5-dimethylpyridine. The first step is the synthesis of the key intermediate, 4-amino-2,5-dimethylpyridine, which is then converted to the final product via a Sandmeyer reaction.

Experimental Protocol:

Step 1: Synthesis of 4-Amino-2,5-dimethylpyridine (Hypothetical, based on standard procedures)

  • Nitration: 2,5-dimethylpyridine is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 4-position, yielding 2,5-dimethyl-4-nitropyridine.

  • Reduction: The resulting 2,5-dimethyl-4-nitropyridine is then reduced to 4-amino-2,5-dimethylpyridine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 2: Sandmeyer Bromination of 4-Amino-2,5-dimethylpyridine

  • Diazotization: 4-amino-2,5-dimethylpyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5°C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise, maintaining the low temperature, to form the corresponding diazonium salt.

  • Bromination: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide (CuBr) in HBr. The reaction mixture is then warmed to allow for the decomposition of the diazonium salt and the formation of this compound, which is then isolated and purified.

Established Synthetic Route Start 2,5-Dimethylpyridine Nitration Nitration (HNO3, H2SO4) Start->Nitration Nitro 2,5-Dimethyl-4-nitropyridine Nitration->Nitro Reduction Reduction (e.g., SnCl2, HCl) Nitro->Reduction Amino 4-Amino-2,5-dimethylpyridine Reduction->Amino Diazotization Diazotization (NaNO2, HBr, 0-5°C) Amino->Diazotization Diazonium 2,5-Dimethyl-4-pyridinediazonium bromide Diazotization->Diazonium Bromination Sandmeyer Bromination (CuBr, HBr) Diazonium->Bromination Product This compound Bromination->Product

Established Synthetic Route via Sandmeyer Reaction

New Synthetic Route: Direct C-H Bromination

A more modern and potentially more efficient approach to this compound involves the direct C-H activation and bromination of 2,5-dimethylpyridine. This method avoids the multi-step synthesis of the amino intermediate. A patented method for the bromination of a similar substrate, 2,3-dimethylpyridine, using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in oleum suggests a viable direct route.

Experimental Protocol:
  • Reaction Setup: In a suitable reaction vessel, 2,5-dimethylpyridine is dissolved in 65% oleum and the solution is cooled to 10°C.

  • Bromination: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is added portion-wise to the stirred solution, maintaining the temperature.

  • Reaction Completion and Workup: The reaction mixture is then heated to 105°C for 2-5 hours. After cooling, the mixture is carefully poured onto ice and neutralized. The product, this compound, is then extracted with an organic solvent and purified by distillation.

New Synthetic Route Start 2,5-Dimethylpyridine Bromination Direct C-H Bromination (DBDMH, Oleum, 10-105°C) Start->Bromination Product This compound Bromination->Product

New Synthetic Route via Direct C-H Bromination

Comparison and Conclusion

The new synthetic route utilizing direct C-H bromination presents a significant improvement over the established Sandmeyer reaction pathway in terms of step economy, reducing a two-step process to a single step. This simplification can lead to considerable savings in time, resources, and waste generation, making it a more environmentally friendly and cost-effective option for industrial-scale production. While the Sandmeyer reaction is a robust and well-understood method, the direct bromination approach aligns better with the principles of modern, efficient chemical synthesis. Further optimization of the direct bromination reaction for 2,5-dimethylpyridine is warranted to fully validate its advantages in terms of yield and purity.

Benchmarking the Efficiency of 4-Bromo-2,5-dimethylpyridine in C-N Bond Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, pivotal to the discovery and development of novel pharmaceuticals and functional materials. Among the array of reagents available for this purpose, substituted bromopyridines are valuable building blocks. This guide provides an objective comparison of the efficiency of 4-Bromo-2,5-dimethylpyridine in palladium-catalyzed C-N bond formation reactions, benchmarking its performance against other relevant bromopyridine derivatives.

Introduction to C-N Bond Formation with Bromopyridines

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile method for the synthesis of arylamines from aryl halides. The reactivity of bromopyridines in these reactions is significantly influenced by the position of the bromine atom and the electronic nature of other substituents on the pyridine ring. The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle. However, steric hindrance from adjacent substituents can play a crucial role in modulating this reactivity.

This compound presents an interesting case study. The bromine atom at the 4-position is electronically activated by the para-nitrogen. However, the presence of a methyl group at the 2-position (ortho to the nitrogen) and another at the 5-position (meta to the bromine) introduces steric and electronic effects that can influence catalyst-substrate interactions and overall reaction efficiency.

Comparative Performance in Buchwald-Hartwig Amination

To provide a clear and objective comparison, the following table summarizes quantitative data for the Buchwald-Hartwig amination of this compound and other representative bromopyridines. The data is compiled from various sources and aims to illustrate the relative efficiency under comparable reaction conditions. It is important to note that direct, side-by-side comparative studies are limited, and some data is extrapolated from reactions with structurally similar compounds.

Table 1: Comparative Yields for the Buchwald-Hartwig Amination of Various Bromopyridines

Bromopyridine DerivativeAmine Coupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound AnilinePd₂(dba)₃ (2) / Xantphos (4)Cs₂CO₃Toluene11012Est. 70-80[Estimated based on similar substrates]
This compound MorpholinePd₂(dba)₃ (1.5) / XPhos (3)NaOtBuToluene1008Est. 75-90[Estimated based on similar substrates]
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ (cat.) / (±)-BINAP (cat.)NaOtBuToluene80460[1]
2-Bromo-4-methylpyridineAnilinePd(OAc)₂ (2) / Xantphos (4)Cs₂CO₃Toluene11012Est. 75-85[2]
2-Bromo-4-methylpyridineMorpholinePd₂(dba)₃ (1.5) / XPhos (3)NaOtBuToluene1008Est. 80-95[2]
3-Bromo-2-aminopyridineMorpholineRuPhos precatalyst (4)LiHMDSTHF6512High[3]

Yields for this compound are estimated based on typical outcomes for structurally similar 2,4-disubstituted and 2,5-disubstituted bromopyridines, as direct literature values for a wide array of amines with this specific substrate are not extensively documented.

Analysis of Reactivity

The data and general principles of C-N coupling suggest the following trends:

  • Electronic Activation : The para-position of the nitrogen atom in 4-bromopyridines generally leads to higher reactivity compared to 3-bromopyridines due to stronger electronic activation of the C-Br bond towards oxidative addition.

  • Steric Effects : The methyl group at the 2-position in this compound introduces steric hindrance around the nitrogen atom. This can potentially modulate the coordination of the pyridine to the palladium center, which can sometimes be inhibitory. The methyl group at the 5-position is expected to have a less significant steric impact on the C-N bond formation at the 4-position.

  • Comparison with Less Substituted Analogs : Compared to a simpler analog like 4-bromopyridine, the methyl groups on this compound may lead to slightly attenuated reaction rates or require more tailored catalyst systems to achieve optimal yields. However, the inherent high reactivity of the 4-bromo position is expected to still allow for efficient coupling with a variety of amines.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. The following is a representative procedure for the Buchwald-Hartwig amination of this compound, adapted from established methods for similar substrates.[2]

General Protocol for the Buchwald-Hartwig Amination of this compound with an Aniline Derivative

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).

  • Add anhydrous toluene via syringe, followed by the aniline derivative.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2,5-dimethylpyridin-4-amine.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

G Experimental Workflow for Buchwald-Hartwig Amination A 1. Reagent Preparation B 2. Inert Atmosphere Setup A->B C 3. Catalyst and Reagent Addition B->C D 4. Reaction at Elevated Temperature C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Work-up and Extraction E->F Reaction Complete G 7. Purification (Chromatography) F->G H 8. Product Characterization G->H

Experimental Workflow for Buchwald-Hartwig Amination

G Simplified Catalytic Cycle of Buchwald-Hartwig Amination A Pd(0)L_n B Oxidative Addition Complex A->B Ar-Br C Amine Coordination B->C R2NH D Reductive Elimination C->D - HBr (Base) D->A Ar-NR2

Simplified Buchwald-Hartwig Catalytic Cycle

Conclusion

This compound serves as a valuable substrate for C-N bond formation via the Buchwald-Hartwig amination. Its reactivity is primarily driven by the electronically activated 4-bromo position, though steric hindrance from the flanking methyl groups may necessitate careful optimization of catalyst and ligand systems. When benchmarked against other bromopyridines, it is expected to exhibit good to excellent reactivity, particularly with less sterically demanding amines. The provided protocols and comparative data serve as a foundational guide for researchers and drug development professionals in designing and executing efficient synthetic routes to novel aminopyridine derivatives.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2,5-dimethylpyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Bromo-2,5-dimethylpyridine is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated organic compound in accordance with standard safety protocols. Adherence to these guidelines will help prevent accidental exposure, chemical incompatibility incidents, and environmental contamination.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the first step in its safe management and disposal. Key hazard information is summarized in the table below.

Hazard CategoryGHS Hazard StatementsDisposal Precautionary Statement
Flammability H226: Flammable liquid and vapour.[1]P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3][4]
Acute Toxicity (Oral) H302: Harmful if swallowed.[1][5]P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3][4]
Skin Corrosion/Irritation H315: Causes skin irritation.[1][5][6][7]P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3][4]
Eye Damage/Irritation H319: Causes serious eye irritation.[1][6][7] H318: Causes serious eye damage.[5]P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3][4]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[5][7]P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3][4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[3][6][7]-
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen bromide.[3][6][8]-

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical waste, ensure you are wearing appropriate PPE. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.[7]

    • A flame-retardant lab coat.

  • All handling of this compound waste must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[8]

2. Waste Segregation:

  • It is imperative to segregate halogenated organic waste from non-halogenated waste streams.[9][10]

  • Do not mix this compound with incompatible materials such as strong oxidizing agents, acids, or bases.[3][6][7]

  • Keep this waste stream separate from other waste categories like heavy metals, cyanides, or acutely toxic "P-listed" wastes.[9]

3. Waste Collection and Container Selection:

  • Use a designated, properly labeled, and leak-proof container for collecting this compound waste.

  • The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) carboy or a glass bottle).

  • The container must have a secure, tight-fitting lid to prevent spills and the escape of vapors.[2][3]

  • Keep the waste container closed at all times, except when adding waste.[9]

4. Labeling the Waste Container:

  • As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[9]

  • The label must include:

    • The full chemical name: "Waste this compound".

    • All chemical constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Flammable," "Toxic," "Corrosive").

    • The name of the principal investigator or lab supervisor.

    • The date the waste was first added to the container.

5. Storage of Waste:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • The storage area should be a well-ventilated, cool, and dry location, away from heat, sparks, and open flames.[2][3]

  • Ensure the container is stored in secondary containment to control any potential leaks or spills.[9]

6. Arranging for Final Disposal:

  • Do not dispose of this compound down the drain or in the general trash.[6][11] This is illegal and environmentally harmful.

  • Once the waste container is nearly full (approximately 75-80% capacity), arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

  • Disposal must be carried out at an approved waste disposal plant, often through methods like high-temperature incineration.[1][2][12]

  • Always comply with all federal, state, and local regulations regarding hazardous waste disposal.[6][13]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Labeled, Compatible Waste Container segregate Is it Halogenated Waste? container->segregate add_waste Add Waste to Halogenated Organic Waste Container segregate->add_waste Yes label_container Fill out Hazardous Waste Tag (Name, Hazards, Date) add_waste->label_container storage Store Container in a Designated Satellite Accumulation Area check_full Is Container Full? storage->check_full check_full->storage No ehs_contact Contact EHS for Pickup check_full->ehs_contact Yes end Disposal by Approved Waste Management Facility ehs_contact->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.